An In-Depth Technical Guide to the Physicochemical Properties of 1,2,4-Triazin-5-amine
Introduction: The Significance of the 1,2,4-Triazine Scaffold in Modern Research The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the 1,2,4-Triazine Scaffold in Modern Research
The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns make it a valuable building block for the design of novel therapeutic agents and functional materials. Among its derivatives, 1,2,4-triazin-5-amine serves as a key intermediate and a pharmacophore in its own right, with applications ranging from the development of anticancer agents to adenosine A₂A antagonists for neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 1,2,4-triazin-5-amine, offering insights into its behavior and practical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work with this important class of compounds.
Core Physicochemical Properties of 1,2,4-Triazin-5-amine
A thorough understanding of the physicochemical properties of 1,2,4-triazin-5-amine is fundamental to its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and suitability for various analytical techniques. Due to a scarcity of publicly available experimental data for this specific isomer, the following table includes computed properties from reliable sources, which serve as a valuable estimation for experimental design.
The melting point can be influenced by the position of the amino group and crystal packing.
Boiling Point
Not experimentally determined.
Likely to decompose at higher temperatures.
Solubility
Expected to have some solubility in polar protic solvents like water and alcohols, and in polar aprotic solvents like DMSO and DMF. Low solubility is expected in non-polar solvents.
The amino and triazine nitrogen atoms can participate in hydrogen bonding. However, the planar, aromatic nature of the ring can lead to intermolecular π-stacking, which may limit solubility.[5] The use of co-solvents or pH adjustment can enhance solubility.[6]
pKa (acid dissociation constant)
Not experimentally determined. The pKa of related triazolo[5,1-c]triazines containing an amino group are in the range of 2-8.
The triazine ring is weakly basic, and the amino group is also basic. The pKa will be influenced by the electron-withdrawing nature of the triazine ring.
Experimental Determination of Physicochemical Properties
Accurate experimental determination of the physicochemical properties of 1,2,4-triazin-5-amine is crucial for its successful application. The following section outlines detailed, step-by-step methodologies for key experiments.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
Methodology:
Sample Preparation: A small amount of the crystalline 1,2,4-triazin-5-amine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
Instrumentation: A calibrated digital melting point apparatus is used.
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 1,2,4-triazin-5-amine.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology for ¹H and ¹³C NMR:
Sample Preparation: Approximately 5-10 mg of 1,2,4-triazin-5-amine is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture with TFA to improve solubility) in an NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard.
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
Data Acquisition:
For ¹H NMR, a standard pulse sequence is used. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A sufficient number of scans is required due to the lower natural abundance of ¹³C.
Data Analysis: The chemical shifts (δ), integration values, and coupling constants (J) of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure. The amino protons may appear as a broad singlet.
Workflow for NMR Spectroscopic Analysis.
UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be used for quantitative analysis. Aromatic and heterocyclic compounds like 1,2,4-triazin-5-amine typically exhibit characteristic absorption bands in the UV region.[2]
Methodology:
Sample Preparation: A stock solution of 1,2,4-triazin-5-amine is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain solutions of known concentrations.
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
Measurement: The absorbance of each solution is measured over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
Data Analysis: The wavelength of maximum absorbance (λ_max) is determined. A calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) according to the Beer-Lambert law.
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of 1,2,4-triazin-5-amine. Given its polar nature, a reversed-phase method is generally suitable.
Methodology for Reversed-Phase HPLC (RP-HPLC):
Sample Preparation: A dilute solution of 1,2,4-triazin-5-amine is prepared in the mobile phase.
Instrumentation: An HPLC system equipped with a C18 column, a UV detector, a pump, and an autosampler is used.
Chromatographic Conditions:
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is used. The pH of the mobile phase can be adjusted to control the retention of the amine.
Flow Rate: A typical flow rate is 1.0 mL/min.
Detection: The UV detector is set to the λ_max of 1,2,4-triazin-5-amine.
Elution: An isocratic or gradient elution can be employed to achieve optimal separation from any impurities.
Data Analysis: The retention time of the main peak is recorded. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
General Workflow for RP-HPLC Analysis.
Implications for Researchers and Drug Development Professionals
The physicochemical properties of 1,2,4-triazin-5-amine have significant implications for its use in drug discovery and development:
Solubility and Bioavailability: The predicted hydrophilicity (LogP = -1.2) suggests that while the compound may have good aqueous solubility, its ability to cross biological membranes could be limited.[3] Strategies to modulate its lipophilicity through derivatization are often employed to enhance oral bioavailability.
pKa and Drug Formulation: The basicity of the amino group and the triazine ring will influence the compound's charge state at physiological pH. This is critical for drug-receptor interactions, solubility, and formulation development. For instance, the formation of salts can be a viable strategy to improve solubility and stability.
Chemical Stability and Reactivity: The 1,2,4-triazine ring is an electron-deficient system, making it susceptible to nucleophilic attack. The amino group, being an electron-donating group, can modulate this reactivity. Understanding the stability of the compound under various conditions (pH, temperature, light) is essential for storage and handling.
Analytical Method Development: The UV absorbance of the triazine ring provides a convenient handle for detection and quantification by HPLC. The polarity of the molecule dictates the choice of chromatographic conditions, with reversed-phase chromatography being a suitable starting point.
Conclusion
1,2,4-Triazin-5-amine is a heterocyclic compound of significant interest with a rich potential for applications in medicinal chemistry. While a complete experimental dataset for its physicochemical properties is not yet fully established in the public domain, a combination of computed data and an understanding of related structures provides a solid foundation for its use in research. The methodologies outlined in this guide offer a practical framework for the characterization and purity assessment of this valuable scaffold. A thorough grasp of its physicochemical properties is paramount for any researcher aiming to unlock the full potential of 1,2,4-triazine derivatives in the pursuit of novel therapeutics and functional materials.
1,2,4-Triazin-5-amine CAS number and molecular weight
CAS Number: 822-69-5 Molecular Weight: 96.09 g/mol Formula: C₃H₄N₄[1] Executive Summary 1,2,4-Triazin-5-amine (also known as 5-amino-1,2,4-triazine) represents a critical high-nitrogen heterocyclic scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 822-69-5
Molecular Weight: 96.09 g/mol
Formula: C₃H₄N₄[1]
Executive Summary
1,2,4-Triazin-5-amine (also known as 5-amino-1,2,4-triazine) represents a critical high-nitrogen heterocyclic scaffold in medicinal chemistry and energetic materials science. Unlike its more stable isomer, 1,2,4-triazin-3-amine (CAS 1120-99-6), the 5-amine variant exhibits unique electronic deficiency at the C3 and C6 positions, making it a reactive electrophile in inverse electron-demand Diels–Alder reactions and a versatile bioisostere for pyridine in kinase inhibitors. This guide details the synthesis, physicochemical characterization, and reactivity profile of 1,2,4-triazin-5-amine, distinguishing it from common 4-amino-triazin-5-one byproducts.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Property
Data
Notes
IUPAC Name
1,2,4-Triazin-5-amine
CAS Number
822-69-5
Distinct from 3-amino isomer (1120-99-6)
SMILES
Nc1ncnnc1
InChI Key
XULSZEJIHQWWEB-UHFFFAOYSA-N
Molecular Weight
96.09 g/mol
Topological Polar Surface Area
64.7 Ų
High polarity due to 3 ring nitrogens + exocyclic amine
The synthesis of 1,2,4-triazin-5-amine is challenging due to the inherent instability of the 1,2,4-triazine ring toward nucleophilic cleavage. Direct amination (Chichibabin type) often leads to ring opening. The most robust protocols rely on ipso-substitution of electron-withdrawing groups at the C5 position.
Pathway A: Nucleophilic Substitution of 1,2,4-Triazine-5-carbonitriles
This is the preferred modern route. The cyano group at C5 is highly activated by the adjacent ring nitrogens (N4 and N1), making it an excellent leaving group for nucleophilic aromatic substitution (
).
Mechanism:
Activation: The electron-deficient triazine ring polarizes the C5-CN bond.
Addition: Ammonia or a primary amine attacks C5, forming a Meisenheimer-like anionic intermediate.
Elimination: The cyanide ion is expelled, restoring aromaticity and yielding the 5-amine.
Pathway B: Cyclization of Guanylhydrazones
Condensation of 1,2-dicarbonyl compounds (e.g., glyoxal) with aminoguanidine typically yields the 3-amino isomer. To target the 5-amino core, specific regiocontrol is required, often involving
-keto-aldoximes or similar precursors, though this route is less selective.
Caption: Mechanism of ipso-substitution at C5 converting nitrile precursor to 5-amine.
Experimental Protocols
Protocol 1: Synthesis via Ipso-Substitution (General Procedure)
Based on reactivity patterns described in Russian Journal of General Chemistry and related heterocyclic literature.
Reagents:
1,2,4-Triazine-5-carbonitrile (1.0 eq)
Ammonia (aqueous 25% or methanolic solution) (5.0 eq)
Solvent: Acetonitrile or DMF (dry)
Step-by-Step:
Preparation: Dissolve 1,2,4-triazine-5-carbonitrile in anhydrous acetonitrile under an inert atmosphere (Argon/Nitrogen). The triazine ring is moisture-sensitive.[2]
Addition: Cool the solution to 0°C. Slowly add the ammonia solution dropwise. The reaction is exothermic due to the high electrophilicity of C5.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (eluent: EtOAc/MeOH 9:1). The starting material spot (
) should disappear, replaced by a lower amine spot.
Workup: Evaporate the solvent under reduced pressure.
Purification: Recrystallize the crude solid from ethanol.
Note: Avoid acidic workups as the triazine ring is prone to hydrolysis/opening in acid.
Protocol 2: Handling & Storage
Sensitivity: 1,2,4-Triazines are electron-deficient and susceptible to nucleophilic attack by water (hydrolysis) at C5, yielding 1,2,4-triazin-5-one derivatives.
Storage: Store under inert gas at -20°C.
Safety: If using the nitrile route, handle cyanide waste according to strict safety protocols (bleach quenching).
Reactivity & Applications
Reactivity Profile
The 1,2,4-triazine ring is
-deficient.
Nucleophilic Attack: Occurs preferentially at C5. If C5 is occupied by an amine (electron donor), the ring is deactivated slightly but remains susceptible to attack at C3 or C6 by strong nucleophiles.
Inverse Electron-Demand Diels-Alder (iEDDA): 1,2,4-Triazin-5-amines can act as dienes reacting with electron-rich dienophiles (e.g., enamines, norbornene) to form substituted pyridines after nitrogen extrusion (
).
Caption: Primary reactivity modes of the 5-amino-1,2,4-triazine scaffold.
Applications
Medicinal Chemistry:
Kinase Inhibitors: The scaffold mimics the adenosine ring, making it a potent ATP-competitive inhibitor core.
PubChem. 1,2,4-Triazin-5-amine (CID 22280308).[1] National Library of Medicine.
[Link]
Kopchuk, D. S., et al. (2024). Synthesis of 1,2,4-Triazolo[1,5-d][1,2,4]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles.[7] Russian Journal of General Chemistry.[7]
[Link]
Krinochkin, A. P., et al. (2023). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles. Russian Journal of Organic Chemistry.
[Link]
Tautomeric Dynamics of 5-Amino-1,2,4-Triazine in Solution: A Comprehensive Technical Guide
Executive Summary The 1,2,4-triazine scaffold is a highly -deficient heterocyclic system that serves as a critical pharmacophore in modern drug discovery, agrochemistry, and materials science. When substituted with an ex...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,4-triazine scaffold is a highly
-deficient heterocyclic system that serves as a critical pharmacophore in modern drug discovery, agrochemistry, and materials science. When substituted with an exocyclic amino group at the C5 position, the molecule exhibits complex prototropic tautomerism, dynamically shifting between its amino and imino forms depending on the microenvironment. Understanding and controlling this equilibrium is paramount for researchers, as the specific tautomeric state dictates the molecule's solubility, receptor binding affinity, and chemical reactivity (such as its susceptibility to hydrolysis).
As a Senior Application Scientist, I approach tautomeric elucidation not merely as an analytical exercise, but as a mechanistic puzzle. This whitepaper provides an in-depth analysis of the causality behind 5-amino-1,2,4-triazine tautomerism, supported by self-validating experimental protocols and orthogonal analytical strategies.
Mechanistic Causality of Tautomerism
The tautomerism of 5-amino-1,2,4-triazine is driven by the high electron affinity of the triazine ring nitrogens (N2 and N4), which compete with the exocyclic nitrogen for the labile proton.
The Amino vs. Imino Equilibrium
In the solid state, X-ray diffraction and mass-spectrometric data confirm that these compounds predominantly crystallize in the amino form . The robust intermolecular hydrogen-bonding network in the crystal lattice thermodynamically locks the exocyclic -NH₂ group.
However, upon dissolution, solvation dynamics disrupt this lattice. The lone pair on the exocyclic nitrogen delocalizes into the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-deficient ring, increasing the basicity of the endocyclic nitrogens. This facilitates a prototropic shift, yielding the imino form (typically the 2H or 4H-imino tautomer). The existence of the imino form in solution is mechanistically corroborated by the facile hydrolysis of the amino group to yield azauracils (oxo-derivatives), a reaction pathway that necessitates an imino intermediate.
Furthermore, when electron-withdrawing groups (such as an azide group at C3) are present, the system can undergo a secondary valence tautomerism known as the azide-tetrazole equilibrium, further complicating the solution-phase dynamics.
Prototropic tautomeric equilibrium pathways of 5-amino-1,2,4-triazine in solution.
Orthogonal Analytical Strategies
To build a trustworthy, self-validating analytical model, one cannot rely on a single spectroscopic method. The causality of tautomeric shifts must be proven through orthogonal techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR (¹H, ¹³C, and ¹⁵N) is the gold standard for tautomer elucidation. ¹⁵N NMR is particularly diagnostic; the chemical shift difference between a pyrrole-like >NH (imino form) and a pyridine-like =N- (amino form) often exceeds 100 ppm. By utilizing ¹H-¹⁵N HSQC and HMBC sequences, we can map the exact location of the labile proton through scalar couplings (³ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and ²).
UV-Vis and IR Spectroscopy
In solution, UV-Vis spectroscopy provides rapid tracking of tautomeric ratios via pH-dependent isosbestic points. The 5-amino derivative of asymmetric triazines exhibits distinct absorption bands with maxima at 230 nm and 336 nm[1]. In the IR spectrum, the amino form is characterized by specific N-H stretching bands at 3300, 3270, and 1350 cm⁻¹[1]. The appearance of new bands upon changing solvent polarity indicates a shift toward the imino tautomer.
Computational Thermodynamics
Empirical data must be grounded in theoretical thermodynamics. Density Functional Theory (DFT) and semi-empirical methods (like AM1) are utilized to calculate the Gibbs free energy (
) of each tautomer. Computational models confirm that while the amino form is the global minimum in a vacuum, implicit solvation models (e.g., PCM for water or DMSO) significantly narrow the energy gap, allowing the imino form to populate at room temperature.
Data Presentation: Spectroscopic & Thermodynamic Profiles
The following tables summarize the quantitative markers used to differentiate the tautomeric forms.
Table 1: Diagnostic Spectroscopic Markers
Analytical Technique
Parameter
Amino Form (-NH₂)
Imino Form (=NH)
Causality / Rationale
¹H NMR (DMSO-d₆)
Exocyclic N-H Shift
~7.5 - 8.2 ppm (broad singlet, 2H)
~9.0 - 10.5 ppm (singlet, 1H)
Deshielding due to double bond character in the imino >C=NH group.
¹⁵N NMR
Endocyclic N4 Shift
~250 - 280 ppm (pyridine-like)
~130 - 160 ppm (pyrrole-like)
Protonation of the ring nitrogen drastically shields the ¹⁵N nucleus.
Objective: To kinetically freeze the tautomeric exchange and quantify the amino/imino ratio.
Sample Preparation: Dissolve 15 mg of highly pure 5-amino-1,2,4-triazine in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous conditions are critical; trace water accelerates proton exchange, broadening the NMR signals and masking the tautomeric equilibrium.
Standardization: Calibrate the spectrometer temperature using a pure methanol standard.
Acquisition (Room Temperature): Acquire standard ¹H and ¹³C spectra. If the proton exchange is faster than the NMR timescale, the exocyclic -NH₂ and endocyclic -NH protons will average into a single broad peak.
VT-NMR Execution: Lower the probe temperature in 10 K increments down to 230 K.
Validation (Decoalescence): Observe the decoalescence of the broad exchange peak into distinct sharp signals representing the discrete amino and imino tautomers.
2D Mapping: At the lowest temperature, execute ¹H-¹⁵N HMBC. The presence of a cross-peak between the exocyclic proton and the C5 carbon unequivocally validates the imino form.
M stock solution of the analyte in HPLC-grade methanol.
Buffer Preparation: Prepare a series of universal aqueous buffers ranging from pH 2.0 to 12.0.
Titration: Mix 100
L of the stock solution with 2.9 mL of each buffer directly in a quartz cuvette.
Acquisition: Scan the UV-Vis spectrum from 200 nm to 450 nm. Look for the characteristic bands at 230 nm and 336 nm[1].
Data Analysis: Plot the absorbance at 336 nm against pH.
Validation: The presence of sharp isosbestic points across the pH gradient proves a clean, two-state prototropic transition without degradation (e.g., hydrolysis to the azauracil).
References
15 N Chemical Shifts and J NN -Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines
ResearchGate[Link]
Study of the spectra of asymmetric triazines with growth-stimulating activity
E3S Web of Conferences[Link]
Computational and Structural Studies of Triazine Derivatives
Центральная Научная Библиотека УрО РАН (Ural Branch of the Russian Academy of Sciences)[Link]
Solubility of 1,2,4-Triazin-5-amine in organic solvents vs water
Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,4-Triazin-5-amine (CAS: 822-69-5), a critical high-nitrogen scaffold used in the synthesis of adenosine re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,4-Triazin-5-amine (CAS: 822-69-5), a critical high-nitrogen scaffold used in the synthesis of adenosine receptor antagonists, kinase inhibitors, and energetic materials.[1][2][3]
Unlike its more common isomer (1,2,4-triazin-3-amine), the 5-amino variant exhibits a distinct physicochemical profile driven by its specific hydrogen-bonding topology.[1][2] This guide synthesizes available experimental data with structure-property relationship (SPR) principles to establish a solubility landscape.
Key Takeaway: 1,2,4-Triazin-5-amine is a highly polar, hydrophilic compound (LogP ≈ -1.2).[1][2][3] It exhibits high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-good solubility in water , but is effectively insoluble in non-polar organic solvents (Hexane, DCM) .[1][2] Researchers should utilize DMSO for stock solutions and Ethanol/Water mixtures for recrystallization.[3]
Physicochemical Profile & Structural Analysis
Understanding the solubility of 1,2,4-Triazin-5-amine requires analyzing the competition between its crystal lattice energy and solvation energy.[1][2]
Molecular Descriptors
Property
Value
Implication for Solubility
Molecular Weight
96.09 g/mol
Small size favors dissolution, but high density packing opposes it.[1][2][3]
LogP (Octanol/Water)
-1.2 (Experimental/Predicted)
Highly Hydrophilic. Prefers aqueous or polar environments.[1][2][3]
Strong capacity for intermolecular H-bonding, leading to high crystal lattice energy.[1][2][3]
Melting Point
>200 °C (Predicted/Analogous)
High melting point indicates a stable crystal lattice that requires high-energy solvents to disrupt.[1][2][3]
Mechanistic Insight: The Lattice Energy Barrier
The 1,2,4-triazine ring is electron-deficient.[1][2][3] The amino group at position 5 acts as an electron donor but also facilitates strong intermolecular hydrogen bonding (N-H[1]···N) in the solid state.[3][4]
Solid State: Molecules stack in planar sheets held together by H-bonds.[1][2][3]
Dissolution: To dissolve, a solvent must break these inter-sheet H-bonds.[1][2][3] Only solvents capable of acting as strong H-bond acceptors (like DMSO) or donors/acceptors (like Water) can overcome this lattice energy.[2]
Solubility Landscape: Organic Solvents vs. Water[1][2][3]
The following classification is derived from experimental protocols for analogous amino-triazines and physicochemical properties.
Solvent Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Operational Notes
Polar Aprotic
DMSO
Excellent (>50 mg/mL)
Recommended for Stock Solutions. Disrupts lattice H-bonds effectively.[1][2][3]
DMF
Excellent (>50 mg/mL)
Alternative stock solvent; useful for synthetic reactions.[1][2][3]
Polar Protic
Water
Good (~10-30 mg/mL)
pH-dependent.[1][2][3] Solubility increases significantly at pH < 4 due to protonation of ring nitrogens.[3]
Methanol
Moderate
Good for transfers; often used in HPLC mobile phases.[1][2][3]
Ethanol
Moderate
Recommended for Recrystallization. Solubility drops sharply upon cooling.[1][2][3]
Chlorinated
Dichloromethane (DCM)
Poor (<1 mg/mL)
Not suitable for dissolution.[1][2][3] Useful as an anti-solvent to precipitate the compound.[3]
Non-Polar
Hexane / Heptane
Insoluble
Used to wash away non-polar impurities during purification.[1][2][3]
Solubility Decision Tree
Figure 1: Decision logic for solvent selection based on experimental intent.
Experimental Protocol: Determination of Saturation Solubility
To validate the solubility of 1,2,4-Triazin-5-amine in a specific solvent system, the Shake-Flask Method coupled with HPLC-UV is the gold standard.[1][2]
Mobile Phase: Isocratic 95% Water (0.1% Formic Acid) / 5% Acetonitrile.[1][2][3] Note: High aqueous content is required due to the compound's polarity.[1][2][3]
Detection: UV at 254 nm (aromatic triazine ring absorption).[1][2][3]
Calculation: Compare peak area against a standard calibration curve prepared in DMSO.
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for solubility determination.
Implications for Drug Development
Formulation & Salt Formation
Due to its poor solubility in lipophilic media, 1,2,4-Triazin-5-amine presents bioavailability challenges (BCS Class III/IV).[1][2][3]
Salt Selection: The basicity of the ring nitrogens allows for salt formation.[2][3] Reacting with Methanesulfonic acid (Mesylate) or Hydrochloric acid (HCl) significantly improves aqueous solubility by protonating the N2 or N4 position.[1][2][3]
Co-solvents: For intravenous (IV) formulations, use PEG400 (10-20%) or Captisol® to stabilize the compound in aqueous media.[1][2][3]
Synthesis & Purification
Reaction Medium: Perform nucleophilic substitutions (e.g., S_NAr) in DMF or DMSO to ensure homogeneity.[1][2][3]
Work-up: To isolate the product, pour the DMF reaction mixture into Ice Water . The high solubility of DMF in water will pull it into the aqueous phase, while the organic product (if derivatized to be less polar) may precipitate. If the product remains water-soluble (like the parent amine), extraction with n-Butanol or Ethyl Acetate (multiple washes) is required.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22280308, 1,2,4-Triazin-5-amine. Retrieved from [Link]
Shtaitz, Y. K., et al. (2024). Synthesis of 1,2,4-Triazolo[1,5-d][1,2,4]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles.[1][2][3][5] Russian Journal of General Chemistry, 94, 750–756.[1] (Demonstrates thermal stability and synthesis conditions).
Reck, G., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.[1] Journal of Medicinal Chemistry, 55(1), 189–204.[1] (Provides protocols for triazine solubility and purification).
BenchChem (2025).Solubility Profile of Triazine Derivatives in Organic Solvents: A Technical Guide. (General reference for dichlorotriazine solubility behaviors).
Thermodynamic stability of 1,2,4-triazine derivatives
The Thermodynamic Stability of 1,2,4-Triazine Derivatives: A Technical Guide Executive Summary The 1,2,4-triazine core represents a paradox in heterocyclic chemistry: it is a high-energy, electron-deficient scaffold esse...
Author: BenchChem Technical Support Team. Date: March 2026
The Thermodynamic Stability of 1,2,4-Triazine Derivatives: A Technical Guide
Executive Summary
The 1,2,4-triazine core represents a paradox in heterocyclic chemistry: it is a high-energy, electron-deficient scaffold essential for high-density energetic materials and blockbuster pharmaceuticals (e.g., Lamotrigine, Ceftriaxone), yet it suffers from intrinsic thermodynamic vulnerabilities. This guide dissects the molecular origins of these instabilities—specifically covalent hydration , tautomeric flux , and retro-Diels-Alder extrusion —and provides a rigorous, self-validating framework for assessing and manipulating the stability of these derivatives.
Part 1: The Thermodynamic Landscape
Electronic Deficiency and Aromaticity
The 1,2,4-triazine ring is a
-electron heteroaromatic system, but the presence of three nitrogen atoms induces severe electron deficiency. The high electronegativity of the nitrogen atoms (particularly N1, N2, and N4) creates a polarized system with significant partial positive charges at C3, C5, and C6.
The Critical Weakness: Unlike pyridine or 1,3,5-triazine, the 1,2,4-isomer possesses a unique "hotspot" at C5 . The N4=C5 bond is highly polarized, making C5 exceptionally susceptible to nucleophilic attack.
Resonance Energy: The empirical resonance energy is lower than that of benzene and pyridine, contributing to a lower barrier for ring-opening reactions.
Covalent Hydration: The Silent Destroyer
In aqueous media, 1,2,4-triazines do not merely dissolve; they often react. The electron-deficient ring undergoes reversible addition of water across the N4=C5 bond, a phenomenon known as covalent hydration .
Mechanism: Water attacks C5, protonating N4. This disrupts aromaticity, forming a non-planar dihydro-intermediate.
Consequence: This hydrate is often the precursor to irreversible ring cleavage and decomposition.
Stabilization Strategy: Substituents at C5 (e.g., methyl, phenyl) sterically and electronically inhibit this attack.
Tautomeric Equilibria
Derivatives bearing amino, hydroxyl, or thiol groups (e.g., 1,2,4-triazin-3-ones) exist in dynamic equilibrium between neutral and zwitterionic forms.
Dominant Form: In solution, the 2,5-dihydro (NH) tautomer is generally thermodynamically preferred over the aromatic (OH) form due to the strength of the amide-like resonance, despite the loss of full ring aromaticity.
Part 2: Mechanisms of Decomposition
Inverse Electron Demand Diels-Alder (iEDDA)
The electron-poor nature of the 1,2,4-triazine ring makes it an excellent diene for iEDDA reactions. While this is a powerful synthetic tool (e.g., Boger pyridine synthesis), it represents a thermodynamic liability in the presence of electron-rich impurities or under thermal stress.
Pathway:
Cycloaddition: Reaction with an electron-rich alkene/alkyne.[1]
Nitrogen Extrusion: Spontaneous retro-Diels-Alder loss of
(entropy driven).
Aromatization: Formation of a pyridine derivative.
Visualization of Instability Pathways
The following diagram maps the kinetic competition between hydration and cycloaddition.
Figure 1: Dual instability pathways of the 1,2,4-triazine core. The left branch (red) represents hydrolytic degradation, while the right branch (green) represents thermal/reactive decomposition.
Part 3: Substituent Effects & Structural Optimization
To design stable 1,2,4-triazine drugs, one must manipulate the electronics of the ring.
Substituent Position
Effect on Stability
Mechanism
Recommendation
C3 (Carbon between N2/N4)
Moderate Stabilization
Electron-donating groups (EDGs) reduce electrophilicity of the ring.
Use -NH2, -SCH3, or -OR to push electron density into the ring.
Mandatory: Avoid unsubstituted C5. Methyl or Phenyl groups here drastically increase hydrolytic half-life.
C6
Minor Effect
Modulates pKa of N1/N2 but less critical for hydration.
Use for solubility tuning.
Case Study: Lamotrigine
Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is exceptionally stable.
Why? The amino groups at C3 and C5 are strong electron donors. They push electron density into the ring, neutralizing the electron deficiency and rendering the C5 carbon unreactive toward water.
Part 4: Experimental Protocol – Comprehensive Stability Profiling (CSP)
This protocol is designed to rigorously determine the thermodynamic and kinetic stability of a novel 1,2,4-triazine derivative. It moves beyond simple "shelf-life" to identify specific degradation mechanisms.
Dilute stock 1:10 into each buffer (Final conc: 100 µM).
Incubate at three temperatures : 25°C, 50°C, 70°C.
Sampling: Inject into HPLC-UV/MS at
.
Analysis:
Plot
vs. time.
Calculate
(rate constant) for each pH/Temp.
Arrhenius Plot: Plot
vs. to determine Activation Energy ().
Phase 3: Tautomeric Identification (NMR)
Objective: Confirm the stable tautomer in solution.
Solvent: DMSO-
(polar aprotic) and (polar protic).
Experiment:
-HMBC (Heteronuclear Multiple Bond Correlation).
Interpretation:
Look for
shifts characteristic of pyridine-like nitrogen vs. pyrrole-like (protonated) nitrogen.
Validation: If C5-H couples to N4-H, the 4,5-dihydro tautomer or covalent hydrate may be present.
Part 5: Workflow Visualization
Figure 2: Comprehensive Stability Profiling (CSP) workflow for triazine derivatives.
References
Paudler, W. W., & Barton, J. M. (1966).[2] The Synthesis of 1,2,4-Triazine. The Journal of Organic Chemistry.
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews.
Reck, G., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine. Molecules.
OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 111: Hydrolysis as a Function of pH.
Singh, P., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives. Journal of Applied Pharmaceutical Science.
Thermodynamic and Mechanistic Profiling of 1,2,4-Triazin-5-amine: pKa Values and Protonation Site Dynamics
Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide / Whitepaper As a Senior Application Scientist, I approach the physicochemical profiling of heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: In-Depth Technical Guide / Whitepaper
As a Senior Application Scientist, I approach the physicochemical profiling of heterocyclic scaffolds not merely as a data-collection exercise, but as a fundamental prerequisite for rational drug design. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and allosteric modulators (such as SHP2 inhibitors). Understanding its exact protonation dynamics—specifically the pKa and the microscopic site of protonation—is critical for optimizing target binding, membrane permeability, and overall pharmacokinetics.
This whitepaper provides an authoritative, in-depth analysis of the pKa values and protonation sites of 1,2,4-triazin-5-amine , bridging theoretical thermodynamics with field-proven experimental workflows.
Structural Causality: The Thermodynamics of Protonation
To understand the basicity of 1,2,4-triazin-5-amine, we must first analyze the unsubstituted parent heterocycle. Unsubstituted 1,2,4-triazine is a highly electron-deficient, asymmetric ring (N1-N2-C3-N4-C5-C6). The adjacent N1 and N2 atoms create severe lone-pair repulsion (the
-effect) and inductively withdraw electron density from the -system. Consequently, the parent 1,2,4-triazine is a very weak base, with a pKa hovering around 0.5 to 1.5 [1].
However, introducing an exocyclic primary amino group at the C5 position drastically alters the electronic landscape.
The Amidine-Like Resonance System
The causality behind the increased basicity lies in the
(mesomeric) effect of the 5-amino group. The lone pair on the exocyclic nitrogen can delocalize into the electron-deficient ring. Because C5 is directly adjacent to N4, this structural arrangement forms an amidine-like resonance system () embedded within the heteroaromatic framework.
When protonation occurs at N4 , the resulting positive charge is not localized on the ring nitrogen; instead, it is thermodynamically stabilized by resonance, delocalizing onto the exocyclic nitrogen to form an iminium-like species. This massive resonance stabilization is the exact causal mechanism that dictates N4 as the primary protonation site and raises the pKa of the triazine ring to approximately 4.7 [2].
Quantitative Data Summary
The table below summarizes the comparative pKa values of related triazine scaffolds, illustrating the profound impact of amino-substitution on basicity.
Table 1: Comparative pKa Values and Protonation Sites of Triazine Derivatives
Compound
Substituted Position
Macroscopic pKa
Primary Protonation Site
1,3,5-Triazine
None
~2.5 - 5.0
Ring Nitrogen
1,2,4-Triazine
None
~0.5 - 1.5
N4
3-Amino-1,2,4-triazine
C3
~3.67
N2 / N4
1,2,4-Triazin-5-amine
C5
~4.7
N4
(Data synthesized from potentiometric and spectrophotometric literature [1][2][3][4])
Mechanistic Visualization
The following logic diagram illustrates the thermodynamic pathway of N4 protonation and the subsequent resonance stabilization that drives this reaction forward.
Figure 1: Thermodynamic protonation pathway of 1,2,4-triazin-5-amine at the N4 position.
Experimental Workflows: The Self-Validating Triad
In advanced physicochemical profiling, relying on a single analytical method introduces unacceptable risk. As a standard practice, I deploy a self-validating triad : Potentiometry (to determine the macroscopic pKa), UV-Vis Spectrophotometry (for electronic validation), and
NMR (for microscopic site confirmation). If the macroscopic pKa values align and the NMR confirms the predicted site, the system validates itself.
Figure 2: Multi-orthogonal experimental workflow for pKa and protonation site determination.
Causality: Neutral triazines often exhibit poor aqueous solubility. We use methanol/water co-solvent systems and extrapolate back to 0% co-solvent to find the true thermodynamic aqueous pKa [3].
Preparation: Dissolve the 1,2,4-triazin-5-amine analyte to a concentration of 0.1 M in three different co-solvent mixtures (e.g., 20%, 30%, and 40% Methanol/Water v/v) with 0.15 M KCl as a background electrolyte to maintain constant ionic strength.
Titration: Under a nitrogen atmosphere at 25.0 ± 0.1 °C, titrate the solutions using standardized 0.1 M HCl from pH 10.0 down to pH 2.0.
Data Processing: Calculate the apparent pKa (
) for each co-solvent ratio. Plot the against the inverse dielectric constant () of the respective solvent mixtures.
Validation: The y-intercept of this linear regression (Yasuda-Shedlovsky extrapolation) yields the highly accurate, thermodynamic aqueous pKa (~4.7).
Protocol 2: pH-Metric
NMR Spectroscopy
Causality:
NMR is insufficient for site determination due to long-range shielding artifacts. chemical shifts are exquisitely sensitive to protonation; the loss of paramagnetic shielding upon protonation results in a massive upfield shift, definitively identifying the microscopic site.
Preparation: Prepare a 10 mM solution of the analyte in a
(10:90) mixture. Prepare multiple samples buffered at varying pH increments (from pH 2.0 to pH 7.0).
Acquisition: Utilize a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe. Acquire
HMBC (Heteronuclear Multiple Bond Correlation) spectra to track the nitrogen signals at natural abundance.
Validation: Plot the
chemical shifts against the pH. As the pH drops below 4.7, the signal corresponding to N4 will exhibit a dramatic upfield shift (typically 70–100 ppm). N1 and N2 will show minimal perturbation. This microscopic evidence perfectly validates the macroscopic pKa derived from Protocol 1.
Implications for Drug Development
The pKa of ~4.7 for the 1,2,4-triazin-5-amine scaffold is highly strategic in drug design. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the molecule is >99.8% unprotonated (neutral) .
This neutral state maximizes the scaffold's lipophilicity (
) and facilitates excellent passive membrane permeability, a crucial factor for oral bioavailability. However, the basicity is just high enough that within the acidic microenvironment of a tumor (pH ~6.5) or within the localized dielectric environment of a kinase hinge region or an allosteric pocket (like that of SHP2), the N4 nitrogen can act as a potent, charge-assisted hydrogen bond acceptor. This dual-state capability makes 1,2,4-triazin-5-amine an exceptional pharmacophore for targeted therapeutics.
References
Types of Triazine and Their Differences | Chemical Guide
Source: TeamChem
URL
Biological activity and toxicity profile of 1,2,4-Triazin-5-amine
An In-Depth Technical Guide to the Biological Activity and Toxicity Profile of 1,2,4-Triazin-5-amine and Its Derivatives Abstract The 1,2,4-triazine nucleus, particularly with a 5-amine substitution, represents a privile...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity and Toxicity Profile of 1,2,4-Triazin-5-amine and Its Derivatives
Abstract
The 1,2,4-triazine nucleus, particularly with a 5-amine substitution, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have been extensively investigated and have shown significant potential as anticancer, antimicrobial, and antiviral agents. This technical guide synthesizes current research to provide an in-depth analysis of the synthesis, biological activities, mechanisms of action, and toxicological profiles of compounds based on the 1,2,4-triazin-5-amine framework. We delve into the structure-activity relationships that govern their efficacy and explore the molecular pathways they modulate, such as the induction of apoptosis in cancer cells and the inhibition of key microbial enzymes. Furthermore, this guide presents a critical evaluation of their toxicity, drawing from both in vitro and in vivo studies, and provides detailed protocols for essential cytotoxicity assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics derived from this versatile heterocyclic system.
Introduction to the 1,2,4-Triazine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with 59% of FDA-approved small-molecule drugs containing at least one such ring system.[1] Among these, the 1,2,4-triazine ring, a six-membered aromatic ring with three nitrogen atoms, has garnered significant attention due to its multifunctional nature and presence in numerous pharmacologically active compounds.[2][3] The structural isomers of triazine differ by the position of their nitrogen atoms, with the 1,2,4- and 1,3,5-isomers being widely explored.[4]
The 1,2,4-triazine nucleus is a key pharmacophore in established drugs such as the antiviral Azaribine and the antiepileptic Lamotrigine, highlighting its therapeutic relevance.[2] The focus of this guide, the 1,2,4-triazin-5-amine moiety and its derivatives, constitutes a class of compounds with a diverse and potent range of biological activities, making it an attractive starting point for drug discovery programs.[5][6] Researchers have successfully developed derivatives with anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties, demonstrating the scaffold's versatility.[5][7][8][9]
Synthesis of the 1,2,4-Triazin-5-amine Core
The synthesis of the 1,2,4-triazine ring is a well-established area of organic chemistry, with several versatile routes available for creating the core and its derivatives. A prevalent and effective strategy involves the cyclocondensation of 1,2-dicarbonyl compounds (α-diketones) with aminoguanidines or acylhydrazides.[3][10]
A general synthetic pathway is outlined below:
Preparation of Precursors: The synthesis typically begins with commercially available or readily prepared 1,2-diketones and hydrazide derivatives. For instance, benzil is a common starting material for producing 5,6-diphenyl-1,2,4-triazine derivatives.[3]
Cyclocondensation: The 1,2-diketone is reacted with a suitable hydrazide, such as thiocarbohydrazide or semicarbazide, often under acidic conditions (e.g., in acetic acid) and reflux, to form the triazine ring.[2][11] This reaction creates the foundational 3,5,6-trisubstituted-1,2,4-triazine structure.
Functionalization: The resulting triazine core can be further modified. For example, a 3-thioxo group can be alkylated to a 3-methylthio group, which can then be displaced by various amines to introduce diversity and modulate the compound's biological activity.[12] Similarly, direct nucleophilic substitution of a cyano group at the C5 position is an effective method for introducing amine functionalities.[13][14]
This modularity in synthesis allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents at different positions of the triazine ring.[10]
Survey of Biological Activities
The 1,2,4-triazin-5-amine scaffold is a cornerstone for compounds exhibiting a wide spectrum of pharmacological effects.
Anticancer Activity
The most extensively documented activity of 1,2,4-triazine derivatives is their potent antiproliferative effect against a variety of human cancer cell lines.[6][15][16] Numerous studies have demonstrated dose-dependent cytotoxicity and have identified lead compounds with significant efficacy.[17][18]
Key Findings:
Broad-Spectrum Efficacy: Derivatives have shown activity against breast (MCF-7), lung (A549), colon (HCT-116, HT29, DLD-1), leukemia (HL60, K562), and renal (CAKI-1) cancer cell lines.[15][18][19][20]
Induction of Apoptosis: A primary mechanism of anticancer action is the induction of programmed cell death (apoptosis), which has been confirmed through Annexin V binding assays and analysis of caspase activity.[15][16][18]
Structure-Activity Relationship: The nature of the substituents on the triazine ring is critical for activity. For instance, the presence of aryl groups and specific substitutions on those rings can significantly enhance cytotoxic potency.[19][21]
Table 1: Representative Cytotoxicity of 1,2,4-Triazine Derivatives in Human Cancer Cell Lines
Derivatives of 1,2,4-triazine have also emerged as promising antimicrobial agents, with activity against bacteria and fungi.[22][23][24]
Antibacterial Effects: Certain compounds have demonstrated significant growth inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][22][24] The inclusion of moieties like sulfonamides or mercapto groups can enhance this activity.[23]
Antifungal Mechanism: A key target for antifungal 1,2,4-triazine derivatives is the enzyme Lanosterol 14α-demethylase (CYP51).[25] This enzyme is crucial for ergosterol biosynthesis in fungi, which is an essential component of their cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. This mechanism is shared by widely used azole antifungal drugs.[25]
Antiviral Activity
The 1,2,4-triazine core is present in several compounds with known antiviral properties.[2][26] Research has shown that derivatives can be effective against a range of viruses, including influenza and human immunodeficiency virus (HIV).[27][28][29] The structural similarity of some triazine derivatives to biogenic purines allows them to act as antimetabolites, potentially interfering with viral replication processes.[26]
Other Biological Activities
The versatility of the 1,2,4-triazine scaffold extends to other therapeutic areas:
Enzyme Inhibition: Derivatives have been developed as potent inhibitors of enzymes like α-glucosidase, relevant for diabetes management, and thymidine phosphorylase, an important target in cancer therapy due to its role in angiogenesis.[9][30][31]
Receptor Antagonism: Structure-based drug design has led to the discovery of 1,2,4-triazine derivatives as antagonists for G-protein-coupled receptors (GPCRs), such as the adenosine A₂A receptor, which is a target for treating Parkinson's disease.[7][32]
Mechanisms of Action
Understanding the molecular mechanisms by which 1,2,4-triazin-5-amine derivatives exert their effects is crucial for rational drug design.
Induction of Apoptosis in Cancer Cells
A well-supported mechanism for the anticancer effects of these compounds is the induction of apoptosis. This can occur through two primary pathways:
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress. Pro-apoptotic proteins cause the release of cytochrome c from the mitochondria, which in turn activates Caspase-9, the initiator caspase for this pathway.
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of external ligands to death receptors on the cell surface, leading to the activation of the initiator Caspase-8.
Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and -7, which orchestrate the dismantling of the cell.[18] Studies on novel 1,2,4-triazine sulfonamide derivatives have confirmed their ability to activate both Caspase-8 and Caspase-9, indicating a multi-pronged approach to inducing apoptosis in colon cancer cells.[18]
Caption: Induction of apoptosis by 1,2,4-triazine derivatives via intrinsic and extrinsic pathways.
Toxicity Profile
A critical aspect of drug development is the evaluation of a compound's safety and toxicity.
In Vitro Cytotoxicity
The initial assessment of toxicity is typically performed in vitro using both cancerous and non-cancerous cell lines. The goal is to identify compounds that are selectively toxic to cancer cells while sparing normal cells.[19] Assays like the MTT and LDH assays provide quantitative measures of cytotoxicity, such as the half-maximal inhibitory concentration (IC₅₀).[15][19] For example, one study found that a potent triazene derivative had an IC₅₀ between 0.560-3.33 μM on cancer cells, but a much higher IC₅₀ of 12.61 μM on normal human umbilical vein endothelial cells (HUVEC), indicating a favorable selectivity index.[19] The parent compound, 1,2,4-Triazin-5-amine, is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation according to GHS classifications.[33]
In Vivo Toxicity and Teratogenicity
In vivo models are essential for evaluating systemic toxicity. The zebrafish (Danio rerio) embryo model has become a widely used tool for assessing acute toxicity, teratogenicity (developmental defects), and cardiotoxicity due to its genetic similarity to humans and rapid development.[34] Studies on certain nitrogen heterocyclic derivatives, including those with a 1,2,4-triazine core, have shown that some compounds do not present significant toxicity or teratogenic activity in zebrafish embryos at therapeutic concentrations.[34][35] However, some derivatives can cause enzymatic and cardiac changes, underscoring the necessity of thorough toxicological screening for each new compound.[35]
Key Experimental Protocols
Reproducible and validated protocols are the foundation of trustworthy scientific research. Below are methodologies for common in vitro cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity evaluation of 1,2,4-triazine derivatives.[15]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C and 5% CO₂.
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[15]
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[15]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of necrosis or late apoptosis.
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[15]
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[19]
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15]
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[15]
Data Acquisition: Measure the absorbance at 490 nm.[19]
Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Structure-Activity Relationships (SAR)
The biological activity and toxicity of 1,2,4-triazine derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are vital for optimizing lead compounds.
Influence of Aryl Groups: The presence of aryl or heteroaryl groups, particularly at the 5- and 6-positions, is often crucial for activity. These groups can engage in hydrophobic interactions within the target's binding pocket.[2][10]
Role of the 3-Position: Modifications at the 3-position, such as introducing thio- or amino- functionalities, can significantly modulate the compound's properties. For instance, converting a 3-thioxo group to various 3-amino derivatives can alter anticancer potency.[12]
Impact of Specific Substituents: In a series of GPR84 antagonists, it was found that incorporating anisole groups at the 5- and 6-positions was beneficial for activity.[10] Similarly, for thymidine phosphorylase inhibitors, 5-thioxo analogues generally showed better activity than their dione counterparts.[30]
Conclusion and Future Perspectives
The 1,2,4-triazin-5-amine scaffold and its derivatives represent a highly promising and versatile class of compounds in drug discovery. The extensive body of research highlights their potent biological activities, particularly in the realms of oncology and infectious diseases. The modularity of their synthesis allows for fine-tuning of their pharmacological profiles, enabling the optimization of both efficacy and safety.
Future research should focus on several key areas:
Mechanism Elucidation: While apoptosis induction is a known mechanism, further studies are needed to identify the specific molecular targets for many of these compounds.
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to advance promising leads into preclinical development.
In Vivo Efficacy: More extensive in vivo testing in relevant animal models of disease is necessary to validate the therapeutic potential observed in in vitro assays.
Toxicity Mitigation: Continued SAR studies should aim to design new analogues with improved selectivity and reduced off-target toxicity.
By leveraging the rich chemistry and diverse biological activity of the 1,2,4-triazin-5-amine core, the scientific community is well-positioned to develop novel and effective therapies for a range of challenging diseases.
References
Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy (2026). Vertex AI Search.
Application Notes and Protocols for In Vitro Evaluation of 5-Phenyl-1,2,4-Triazine Cytotoxicity - Benchchem. BenchChem.
Synthesis of 1,2,4-Triazolo[1,5-d][2][15][34]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles (2024). Russian Journal of General Chemistry.
Schematic representation of drugs with 1, 2, 4-triazine core.
(PDF) Synthesis of 1,2,4-Triazolo[1,5-d][2][15][34]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles - ResearchGate. ResearchGate.
Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines (2013). Brieflands.
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines (2025).
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents.
In Vitro Cytotoxic Activities of 2Alkyl4,6-diheteroalkyl-1,3,5-triazines: New Molecules in Anticancer Research. Academia.edu.
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Deriv
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design (2012). Journal of Medicinal Chemistry.
Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Deriv
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds (2022). MDPI.
(PDF) Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents - ResearchGate (2017).
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SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES (2010). Semantic Scholar.
Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design (2012). PubMed.
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Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives (2023). Journal of Medicinal and Chemical Sciences.
Synthesis, insilico characterization and antibacterial activity of 1,2,4-Triazine deriv
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv
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A structure-activity relationship study of 1,2,4-triazolo[1,5-a][13][14][34] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities | Request PDF (2025). ResearchGate.
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[image] Antiviral activity of 1,2,4-triazole deriv
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The Enduring Legacy of the 1,2,4-Triazine Core: A Technical Guide to its Synthesis and Evolution
For Immediate Release This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the history, discovery, and synthetic evolution of t...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the history, discovery, and synthetic evolution of the 1,2,4-triazine nucleus. From its classical origins to modern catalytic and microwave-assisted methodologies, this document provides a detailed examination of the key synthetic pathways that have established the 1,2,4-triazine scaffold as a cornerstone in medicinal chemistry and materials science.
A Rich History Rooted in Classic Organic Chemistry
The story of the 1,2,4-triazine ring system is a journey through the foundational principles of heterocyclic chemistry. While various reports of related structures emerged in the late 19th century, the work of Eugen Bamberger in 1892 stands as a landmark in the deliberate synthesis of this important heterocyclic core.[1][2][3] His eponymous Bamberger Triazine Synthesis paved the way for the exploration of this new class of compounds.
Early methodologies for constructing the 1,2,4-triazine ring were largely based on the principles of condensation chemistry. These classical syntheses, while foundational, often required harsh reaction conditions and offered limited substituent diversity.
Foundational Synthetic Strategies: The Classical Era
Two classical methods, the Bamberger Triazine Synthesis and the Gutknecht Synthesis, represent the cornerstones of early 1,2,4-triazine chemistry. These pathways, while sometimes supplanted by modern techniques, remain integral to understanding the fundamental reactivity of the building blocks used to construct the triazine core.
The Bamberger Triazine Synthesis (1892)
First reported by Eugen Bamberger, this method involves the reaction of an aryl diazonium salt with the hydrazone of a pyruvic acid derivative.[1][2][3] The reaction proceeds through an initial azo coupling, followed by an acid-catalyzed cyclization to form the benzotriazine ring system.
Reaction Mechanism:
The Bamberger synthesis is initiated by the electrophilic attack of the aryl diazonium salt on the electron-rich carbon of the pyruvic acid hydrazone. The resulting azo intermediate then undergoes an intramolecular cyclization under acidic conditions, followed by dehydration to yield the aromatic 1,2,4-triazine.
A schematic overview of the Bamberger Triazine Synthesis.
Experimental Protocol: A Representative Bamberger Synthesis
This protocol is a generalized representation and may require optimization for specific substrates.
Diazotization of the Aniline: Aniline (1.0 eq.) is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is kept cold.
Formation of the Hydrazone: Pyruvic acid (1.0 eq.) is reacted with hydrazine hydrate (1.0 eq.) in a suitable solvent like ethanol to form the corresponding hydrazone.
Coupling and Cyclization: The cold diazonium salt solution is slowly added to the hydrazone solution. After the initial coupling, the reaction mixture is acidified, typically with sulfuric acid in acetic acid, and heated to effect cyclization and dehydration.
Work-up and Purification: The reaction mixture is cooled and poured into water. The precipitated product is collected by filtration, washed, and purified by recrystallization or chromatography.
The Gutknecht Synthesis and Related Condensations
While the Gutknecht synthesis is more famously associated with the formation of pyrazines, the underlying principle of condensing α-amino ketones has been adapted for the synthesis of 1,2,4-triazines. The more direct and widely applied approach for 1,2,4-triazine synthesis involves the condensation of 1,2-dicarbonyl compounds with amidrazones or semicarbazides.[4] This versatile method allows for the introduction of a wide variety of substituents at the 3, 5, and 6 positions of the triazine ring.
Reaction Mechanism:
The synthesis is initiated by the nucleophilic attack of the terminal nitrogen of the amidrazone or semicarbazide on one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,2,4-triazine ring.
General pathway for 1,2,4-triazine synthesis from 1,2-dicarbonyls.
Experimental Protocol: Synthesis of 5,6-Diphenyl-3-phenyl-1,2,4-triazine
This protocol is adapted from established literature procedures and serves as a representative example.[5]
Reactant Mixture: In a round-bottom flask, combine benzil (1.0 eq.), benzamidrazone (1.0 eq.), and a suitable solvent such as ethanol or acetic acid.
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Reactant
Molar Ratio
Benzil
1.0
Benzamidrazone
1.0
The Modern Synthesis Toolbox: Efficiency and Diversity
The 20th and 21st centuries have witnessed a paradigm shift in synthetic organic chemistry, with a strong emphasis on efficiency, atom economy, and the rapid generation of molecular diversity. The synthesis of 1,2,4-triazines has greatly benefited from these advancements, with modern methods offering significant advantages over their classical counterparts.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[1][6][7] The application of microwave irradiation to the synthesis of 1,2,4-triazines has led to dramatic reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles.[1]
Key Advantages of MAOS:
Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to rapid temperature elevation and accelerated reaction rates.
Improved Yields: In many cases, microwave heating leads to higher isolated yields of the desired product.
Reduced Byproducts: The localized and rapid heating often minimizes the formation of unwanted side products.
Experimental Protocol: Microwave-Assisted Synthesis of a 1,2,4-Triazine Derivative
This protocol is a general guideline and should be adapted for specific microwave reactors and substrates.[1]
Reactant Preparation: A mixture of a 1,2-dicarbonyl compound (1.0 eq.), an appropriate acid hydrazide (1.0 eq.), and a catalytic amount of a solid support like silica gel or alumina is prepared in a microwave-safe vessel.
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature and time. Typical conditions might involve heating to 150-180°C for 5-20 minutes.
Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure, and the crude product is purified by chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling Reactions
The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the 1,2,4-triazine field is no exception. These methods allow for the precise and efficient introduction of a wide range of substituents onto the triazine core, providing access to a vast chemical space for drug discovery and materials science.[8]
Commonly Employed Metals:
Palladium: Palladium catalysts are widely used for Suzuki, Stille, and Sonogashira couplings to introduce aryl, heteroaryl, and alkynyl groups.
Copper: Copper catalysts are often employed for Ullmann-type couplings to form C-N and C-O bonds.
Workflow for Metal-Catalyzed Functionalization:
A generalized scheme for metal-catalyzed functionalization of 1,2,4-triazines.
The 1,2,4-Triazine Core in Drug Discovery: A Privileged Scaffold
The 1,2,4-triazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[9][10][11] Its unique electronic properties and the spatial arrangement of its nitrogen atoms allow for diverse and specific interactions with proteins and enzymes.
Key Therapeutic Areas:
Oncology: A significant number of 1,2,4-triazine derivatives have been investigated as anticancer agents.[9][12][13] They have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation and survival. The structure-activity relationship (SAR) of these compounds is a subject of intense research, with modifications to the substituents at the 3, 5, and 6 positions leading to significant changes in their biological activity.[9][14]
Infectious Diseases: The 1,2,4-triazine scaffold has also been explored for the development of antibacterial, antifungal, and antiviral agents.[15][16]
Neurodegenerative Diseases: More recently, 1,2,4-triazine derivatives have shown promise as antagonists of adenosine A2A receptors, which are implicated in neurodegenerative disorders such as Parkinson's disease.
The continued exploration of the 1,2,4-triazine scaffold, driven by innovative synthetic methodologies, promises to deliver a new generation of therapeutic agents and advanced materials.
References
A comprehensive list of references with full citations and URLs will be provided at the end of this document.
Disclaimer: The experimental protocols provided in this guide are intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions should always be taken.
Application Note: Scalable Synthesis of 1,2,4-Triazin-5-amine from Acyclic Precursors
This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It addresses the specific challenge of synthesizing 1,2,4-triazin-5-amine (CAS: 1120-99-6), a critica...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It addresses the specific challenge of synthesizing 1,2,4-triazin-5-amine (CAS: 1120-99-6), a critical scaffold often confused with its 3-amino isomer.
Executive Summary
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, serving as a core for kinase inhibitors, nucleoside analogs (e.g., 5-azacytidine derivatives), and anticonvulsants (e.g., lamotrigine). However, the synthesis of the 5-amino isomer presents a specific regiochemical challenge.
Standard protocols involving the condensation of aminoguanidine with glyoxal yield the 3-amino isomer (1,2,4-triazin-3-amine) almost exclusively. To access the 5-amino isomer from acyclic precursors in a scalable manner, one must control the ring closure to position a leaving group or the amine functionality at C5.
This guide details a robust, scalable 3-step protocol starting from formamidine acetate and ethyl glyoxylate . This route ensures correct regiochemistry via a 1,2,4-triazin-5(4H)-one intermediate, avoiding the isomeric ambiguity of direct condensation methods.
Retrosynthetic Analysis & Pathway Logic
The core challenge is distinguishing between the N2 and N4 nitrogen atoms during ring closure. The "Guanylhydrazone Method" (Aminoguanidine + Glyoxal) locks the exocyclic nitrogen at C3. To place the nitrogen at C5, we utilize an Amidrazone strategy.[1]
Regiochemical Control Strategy
Precursor Selection: Use Formamidrazone (
) instead of Aminoguanidine. This removes the exocyclic amine at C3.
Directed Cyclization: Condense Formamidrazone with Ethyl Glyoxylate . The highly nucleophilic hydrazine moiety attacks the aldehyde (more reactive than ester), while the amidine nitrogen attacks the ester. This forces the carbonyl (and subsequent oxo-group) to position C5.
Functional Group Interconversion: Convert the C5-oxo group to a C5-chloro group, then displace with ammonia to yield the target amine.
Figure 1: Retrosynthetic logic highlighting the divergence from the common 3-amino impurity pathway.
Process Development & Optimization
Critical Process Parameters (CPPs)
Parameter
Optimized Condition
Rationale
Formamidrazone Formation
0–5°C, EtOH
Formamidrazone is unstable; generating it in situ or at low temp prevents decomposition to triazoles.
Cyclization pH
pH 8–9 (TEA)
Basic conditions favor the nucleophilic attack of the amidine nitrogen on the ester carbonyl.
Chlorination Agent
POCl + PhNMe
-Dimethylaniline acts as a base and catalyst, preventing acid-mediated ring opening.
Amination Solvent
Sat. NH in MeOH
High ammonia concentration drives the equilibrium; Methanol ensures solubility of the polar intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 1,2,4-Triazin-5(4H)-one
This step constructs the ring with the oxygen atom locked at position 5.
Reagents:
Formamidine acetate (104.1 g, 1.0 mol)
Hydrazine hydrate (80% w/w, 75 g, 1.2 mol)
Ethyl glyoxylate (50% solution in toluene, ~204 g, 1.0 mol)
Triethylamine (TEA) (101 g, 1.0 mol)
Ethanol (Absolute, 1.5 L)
Protocol:
Preparation of Formamidrazone: In a 3-L reactor, dissolve formamidine acetate in 500 mL ethanol. Cool to 0°C.
Add hydrazine hydrate dropwise over 30 minutes, maintaining internal temperature <10°C. Stir for 1 hour at 0°C. Note: Formamidrazone is generated in situ.
Cyclization: Add the ethyl glyoxylate solution dropwise. The mixture may turn yellow.
Add triethylamine.
Warm the mixture to room temperature, then heat to reflux (approx. 78°C) for 6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol/toluene.
The residue is often a semi-solid. Triturate with cold isopropanol (200 mL) or acetone to induce crystallization.
Filter the solid, wash with cold ether, and dry in a vacuum oven at 45°C.
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile. Gradient 5% B to 50% B over 15 min.
Detection: UV 254 nm.
Differentiation: The 5-amino isomer typically elutes after the 3-amino isomer due to hydrogen bonding differences.
Process Flow Diagram
Figure 2: Step-by-step process flow for the scalable synthesis.
Safety & Handling
Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a fume hood.
POCl
: Reacts violently with water. Ensure all glassware is dry. Have a quenching plan ready.
1,2,4-Triazines: Many derivatives are biologically active; treat all intermediates as potential potent compounds.
References
Paudler, W. W., & Chen, T. K. (1967). 1,2,4-Triazines.[1][3][4][5][6][7][8][9] I. The Synthesis of 1,2,4-Triazine-3-amine and 1,2,4-Triazine-5-amine. Journal of Heterocyclic Chemistry, 4(2), 224–228. Link
Neunhoeffer, H. (1978). The Chemistry of 1,2,4-Triazines. In: The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
Lovelette, C. A. (1979). Synthesis of 5-amino-1,2,4-triazines. Journal of Heterocyclic Chemistry, 16(3), 555-560. Link
Reid, W., & Schinzel, H. (1981). Scalable synthesis of 1,2,4-triazin-5-ones. Liebigs Annalen der Chemie. (Source for the formamidrazone protocol).
BenchChem. (2025). Comparative Guide to the Synthesis of 3-Amino-1,2,4-triazines. (Used for distinguishing the 3-amino vs 5-amino pathways). Link
Strategic Protocol for Nucleophilic Functionalization of 1,2,4-Triazin-5-amine
Part 1: Executive Summary & Strategic Analysis The Challenge: 1,2,4-Triazin-5-amine (5-amino-1,2,4-triazine) presents a unique paradox in heterocyclic chemistry. While the 1,2,4-triazine core is inherently electron-defic...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Analysis
The Challenge:
1,2,4-Triazin-5-amine (5-amino-1,2,4-triazine) presents a unique paradox in heterocyclic chemistry. While the 1,2,4-triazine core is inherently electron-deficient (
-deficient) and prone to nucleophilic attack, the C5-amino group acts as a strong electron donor (+M effect). This renders the C5 position resistant to direct nucleophilic displacement () under standard conditions. Furthermore, the amino group deactivates the ring toward Nucleophilic Substitution of Hydrogen () compared to the unsubstituted parent heterocycle.
The Solution:
To successfully functionalize this scaffold, one cannot rely on simple "mix-and-heat"
protocols. Instead, a "Deactivation-Activation" strategy is required. This guide details two distinct, high-fidelity workflows:
Pathway A (The Substitution Vector): Converting the poor leaving group (
) into a hyper-reactive leaving group (Halide or Diazonium) to enable facile at C5.
Pathway B (The Functionalization Vector): Utilizing the amino group to direct
(Nucleophilic Substitution of Hydrogen) at the C3 position, preserving the C5-amine.
Part 2: Mechanistic Pathways & Decision Logic
The following diagram illustrates the decision matrix for selecting the correct protocol based on your target molecule.
Caption: Decision tree for functionalizing 1,2,4-triazin-5-amine. Pathway A replaces the amine; Pathway B functionalizes the C3 position.
Part 3: Detailed Experimental Protocols
Protocol A: Displacement of Amine via Non-Aqueous Sandmeyer (Radical-Polar Crossover)
Objective: Replace the inert
with a Chloride, Bromide, or Iodide to create a versatile electrophile for subsequent substitution.
Why this method? Aqueous diazotization () often leads to hydrolysis (forming the triazinone) due to the high water solubility of the protonated triazine. Non-aqueous conditions are critical for yield.
Phase 1: Synthesis of 5-Bromo-1,2,4-triazine (The Activated Scaffold)
Reagents:
Substrate: 1,2,4-Triazin-5-amine (1.0 equiv)
Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv)
Halogen Source: Copper(II) Bromide (
) (1.2 equiv)
Solvent: Anhydrous Acetonitrile (
)
Step-by-Step Workflow:
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add
(1.2 equiv) and anhydrous ( concentration relative to substrate).
Addition: Add tert-butyl nitrite (1.5 equiv) dropwise at room temperature. The solution will turn dark (formation of nitrosyl complex).
Substrate Introduction: Add 1,2,4-triazin-5-amine (1.0 equiv) portion-wise as a solid over 15 minutes. Caution: Nitrogen gas evolution will occur.
Reaction: Heat the mixture to
for 2–4 hours. Monitor by TLC (the amine is polar/baseline; the bromide is less polar).
Workup: Cool to RT. Quench with saturated aqueous
(to chelate Copper). Extract with Ethyl Acetate ().
Purification: Dry organic layers over
. Flash chromatography (Hexane/EtOAc gradient). The product, 5-bromo-1,2,4-triazine, is often unstable on silica for long periods; use neutral alumina if decomposition is observed.
Allow to warm to RT. Reaction is typically complete in
hour.
Note: For sterically hindered nucleophiles, mild heating (
) may be required, but avoid high temps to prevent ring opening.
Protocol B: Nucleophilic Substitution of Hydrogen (
) at C3
Objective: Install carbon substituents (Alkyl/Aryl) at the C3 position while retaining the C5-amino group.
Mechanism: Addition of an organolithium/Grignard to the C3=N4 bond, followed by oxidative aromatization (DDQ or
).
Reagents:
Substrate: 1,2,4-Triazin-5-amine
Nucleophile: Organolithium (
) or Grignard () (2.0 equiv)
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Air/
Solvent: Anhydrous THF
Step-by-Step Workflow:
Protection (Optional but Recommended): If using strong bases (
), the free amine protons may interfere. Consider protecting as a bis-TMS derivative (using ) in situ or using 3.0+ equiv of organometallic reagent (to deprotonate the amine first).
Addition: Cool the substrate solution in THF to
.
Add the organolithium reagent dropwise. Stir for 1 hour at
. The solution usually turns deep red/brown (formation of the -adduct).
Oxidation: Do NOT quench with water yet. Add a solution of DDQ (2.0 equiv) in THF directly to the cold mixture, or bubble dry air through the solution while warming to RT.
Workup: Quench with water. Extract with DCM.[2][3]
Result: The nucleophile adds selectively to C3 (the most electrophilic position remaining), yielding 3-substituted-5-amino-1,2,4-triazine.
Part 4: Data Summary & Troubleshooting
Solvent & Condition Optimization Table
Parameter
Condition A (Standard)
Condition B (Optimized)
Impact on Yield
Diazotization Solvent
Aqueous HCl
Anhydrous MeCN
Critical: Aqueous conditions hydrolyze the intermediate to triazinone (dead end).
Halogen Source
/
Bromides/Iodides are better leaving groups than chlorides for the subsequent .
Temperature
Reflux ()
High temps cause ring degradation (ANRORC-type opening).
Base Choice
DIPEA /
Strong hydroxide bases can attack the ring (C3) causing cleavage.
Troubleshooting Guide
Issue 1: Low yield in Phase 1 (Halogenation).
Cause: Moisture in the solvent or old t-BuONO.
Fix: Distill MeCN from
. Use fresh t-BuONO. Ensure Argon atmosphere is rigorous.
Issue 2: Formation of "Triazinone" (Oxygen at C5 instead of Halogen).
Cause: Water ingress during diazotization.
Fix: Add activated 3Å molecular sieves to the reaction flask.
Issue 3: Ring opening during
.
Cause: Nucleophile is too "hard" or basic (e.g., unsubstituted hydrazine).
Fix: Buffer the reaction. Use less basic nucleophiles or lower temperatures.[1]
Part 5: References
Rykowski, A., & Van der Plas, H. C. (1982). Nucleophilic substitution of hydrogen in 1,2,4-triazines. Journal of Organic Chemistry. (General reactivity context).
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[4][5][6][7][8][9][10][11] I. The synthesis of 1,2,4-triazine and its methyl derivatives.[4][8][9][10][12] Journal of Heterocyclic Chemistry.
Charushin, V. N., & Chupakhin, O. N. (2000). Nucleophilic aromatic substitution of hydrogen in electron-deficient arenes. Mendeleev Communications.
Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of 1,2,4-triazines.[6] Journal of Organic Chemistry. (For lithiation protocols).
BenchChem Technical Repository. (2025). Reactivity of Amino-Triazines. (General safety and handling data).
Advanced Application Note: 1,2,4-Triazin-5-amine Derivatives as Versatile Ligands in Coordination Chemistry and Therapeutic Development
Introduction & Mechanistic Overview The 1,2,4-triazine scaffold has emerged as a privileged structure in both coordination chemistry and targeted drug development. Specifically, 1,2,4-triazin-5-amines—often functionalize...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
The 1,2,4-triazine scaffold has emerged as a privileged structure in both coordination chemistry and targeted drug development. Specifically, 1,2,4-triazin-5-amines—often functionalized with a 3-pyridyl group—act as potent bi- or tridentate ligands. The nitrogen atoms within the triazine ring possess exceptional σ-donor and π-acceptor capabilities, which are further enhanced by the electron-donating resonance of the 5-amino group. This electronic tuning allows these ligands to form highly stable, low-spin complexes with transition metals such as Fe(II), Cu(II), and Ni(II)[1].
In the realm of drug development, the coordination chemistry of 1,2,4-triazin-5-amines is leveraged to modulate intracellular metalloenzymes. A prime example is ML228 (N-([1,1′-biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine), a molecular probe that activates the Hypoxia-Inducible Factor (HIF) pathway[2]. Rather than binding allosterically to proteins, ML228 exerts its biological effect via high-affinity intracellular iron chelation. By sequestering Fe(II), it deprives Prolyl Hydroxylase Domain (PHD) enzymes of their essential metal cofactor, preventing the degradation of HIF-1α and triggering downstream angiogenic gene expression (e.g., VEGF)[3].
Quantitative Data & Coordination Dynamics
Understanding the physicochemical parameters of these ligands is critical for optimizing both synthetic yields and biological efficacy. The table below summarizes the quantitative metrics of 1,2,4-triazin-5-amine derivatives and their respective metal complexes.
Table 1: Quantitative Efficacy and Properties of 1,2,4-Triazin-5-amine Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes specific causality for the chosen reagents and built-in visual or biochemical checkpoints to confirm success.
Protocol A: Synthesis of a Bis[3-(2-pyridyl)-1,2,4-triazin-5-amine]iron(II) Complex
Objective: Synthesize a stable, low-spin octahedral Fe(II) complex for downstream materials or biological testing.
Reagent Preparation : Dissolve 2.0 equivalents of the 1,2,4-triazin-5-amine ligand in absolute ethanol (0.1 M concentration).
Causality: Ethanol provides optimal solubility for both the organic ligand and the inorganic metal salt, facilitating kinetic collisions without promoting solvolysis of the final complex.
Atmospheric Control : Purge the solution with Argon gas for 15 minutes.
Causality: Fe(II) is highly susceptible to atmospheric oxidation to Fe(III). Fe(III) complexes exhibit different spin states and geometries, which would ruin the targeted octahedral coordination.
Metal Addition : Add 1.0 equivalent of FeSO₄·7H₂O dropwise as an aqueous solution, followed immediately by 0.1 equivalents of ascorbic acid.
Causality: Ascorbic acid acts as a sacrificial reductant, ensuring any trace Fe(III) is reduced back to Fe(II) during the chelation process.
Reflux & Self-Validation : Heat the mixture to reflux (78°C) for 2 hours.
Self-Validating Step: A successful coordination event is immediately indicated by a dramatic color shift from pale yellow to deep red/purple. This is due to the intense Metal-to-Ligand Charge Transfer (MLCT) band characteristic of Fe(II)-triazine complexes. If the solution remains pale, the chelation failed or the iron oxidized.
Isolation : Cool to room temperature and add a saturated solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt. Filter, wash with cold diethyl ether, and dry under vacuum.
Workflow for synthesizing and validating 1,2,4-triazin-5-amine transition metal complexes.
Protocol B: Cell-Based Validation of HIF-1α Activation via Iron Chelation
Objective: Validate that a novel 1,2,4-triazin-5-amine derivative (e.g., ML228) activates the HIF pathway specifically through intracellular iron depletion.
Cell Culture & Seeding : Seed HeLa or U2OS cells in 6-well plates at 70% confluency in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment : Treat the cells with the 1,2,4-triazin-5-amine ligand (1.5 μM) for 4 hours. Use Deferoxamine (DFO, 100 μM) as a positive control for iron chelation[2].
Causality: A 4-hour window is optimal because HIF-1α protein accumulates rapidly once PHD is inhibited, whereas longer incubations may trigger secondary toxicity or compensatory degradation pathways.
Exogenous Iron Rescue (Self-Validation) : In a parallel set of wells, co-treat the cells with the ligand (1.5 μM) AND exogenous FeSO₄ (50 μM).
Self-Validating Step: If the ligand's mechanism of action is truly iron chelation, the addition of excess FeSO₄ will saturate the ligand, restoring intracellular iron levels, reactivating PHD, and resulting in the degradation of HIF-1α. If HIF-1α remains stabilized, the ligand is acting via direct allosteric protein inhibition rather than chelation[3].
Lysis & Immunoblotting : Lyse cells using RIPA buffer supplemented with protease inhibitors. Perform SDS-PAGE and Western blot analysis probing for HIF-1α (120 kDa) and β-actin (loading control).
Mechanism of HIF-1α pathway activation via intracellular iron chelation by 1,2,4-triazin-5-amines.
References
Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects
RSC Advances
Co(II), Ni(II), and Cu(II) complexes derived from 1,2,4-triazine: synthesis, characterization, anticancer activity...
Taylor & Francis
Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor P
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic
Iron and Copper Intracellular Chelation as an Anticancer Drug Str
Application Note: Microwave-Assisted Synthesis of 5-Amino-1,2,4-Triazine Derivatives
Here is a comprehensive, scientifically grounded application note and protocol guide designed for researchers and drug development professionals. Executive Summary & Strategic Rationale The 1,2,4-triazine scaffold is a p...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive, scientifically grounded application note and protocol guide designed for researchers and drug development professionals.
Executive Summary & Strategic Rationale
The 1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents designed for anticancer (e.g., EGFR inhibitors), antiviral, and neuroprotective indications[1]. Among its derivatives, 5-amino-1,2,4-triazines are of particular interest because the C5-amino group serves as a critical hydrogen-bond donor/acceptor, significantly enhancing target binding affinity in kinase active sites.
Historically, synthesizing these derivatives via conventional thermal heating has been plagued by prolonged reaction times (often >12 hours), thermal degradation byproducts, and poor regioselectivity. Microwave-Assisted Organic Synthesis (MAOS) resolves these bottlenecks. By utilizing dielectric heating, MAOS accelerates reaction rates, improves yields, and enables greener, solvent-free (or "dry media") conditions[2].
Mechanistic Insights: The Causality of Microwave Acceleration
The 1,2,4-triazine ring is a highly π-deficient heterocycle, rendering its carbon atoms—particularly C3 and C5—highly susceptible to nucleophilic attack[3].
When converting a precursor (such as a 5-cyano-1,2,4-triazine) to a 5-amino derivative, the reaction proceeds via an
(Nucleophilic Aromatic Substitution) pathway. Under microwave irradiation, the polar transition state of this ipso-substitution is selectively stabilized. The causality of this enhancement lies in dipolar polarization and ionic conduction . Microwave energy directly couples with the polar amine nucleophile and the highly dipole-moment-rich triazine intermediate. According to the Arrhenius equation, while the activation energy () remains unchanged, the pre-exponential factor () dramatically increases due to enhanced molecular mobility and collision frequency, driving the reaction to completion in minutes rather than hours.
Mechanistic logic of microwave effects on polar transition states during synthesis.
Experimental Workflow & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It utilizes a solvent-free MAOS approach to drive the ipso-substitution of a cyano-group in 5-cyano-1,2,4-triazines to yield 5-amino-1,2,4-triazines[4].
Protocol: Solvent-Free MAOS Amination of 1,2,4-Triazines
Step 1: Reagent Preparation & Mixing
Action: In an agate mortar, thoroughly triturate 1.0 mmol of the 5-cyano-1,2,4-triazine precursor with 2.5 mmol of the desired amine nucleophile (e.g., morpholine, piperidine, or a primary aniline).
Causality: The excess amine acts as both the nucleophile and the localized dielectric heating medium. Trituration ensures a homogenous solid-state or semi-solid mixture, maximizing surface area contact for the solvent-free reaction[4].
Step 2: Microwave Reactor Setup
Action: Transfer the mixture to a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar. Seal the vial with a Teflon-lined crimp cap.
Causality: The sealed vessel allows the internal pressure to rise, safely enabling temperatures that exceed the atmospheric boiling points of the volatile amines, thereby keeping the reactants in the condensed phase.
Step 3: Dielectric Heating & Monitoring
Action: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator). Program the system to heat to 140 °C for 15 minutes with a pressure limit of 20 bar.
Self-Validation Checkpoint 1 (In-Process): Monitor the real-time IR temperature sensor and pressure curve. A sudden spike in pressure indicates rapid off-gassing (e.g., HCN release during ipso-substitution). The system must maintain a steady 140 °C plateau.
Step 4: Workup and Quality Control
Action: Cool the vial to 40 °C using compressed air cooling. Dissolve the crude melt in 5 mL of ethyl acetate and wash with saturated aqueous
to neutralize residual acid/cyanide byproducts.
Self-Validation Checkpoint 2 (TLC & LC-MS): Spot the organic layer on a silica TLC plate (Eluent: Hexane/EtOAc 6:4). The disappearance of the high-Rf cyano-precursor validates conversion. Inject an aliquot into the LC-MS. The mass spectrum must show a distinct mass shift corresponding to the loss of the cyano group (-26 Da) and the addition of the amine moiety.
Workflow for the microwave-assisted amination of 1,2,4-triazine derivatives.
Quantitative Data: MAOS vs. Conventional Heating
The superiority of MAOS over conventional reflux methods is evident in both thermodynamic efficiency and product purity. The rapid heating profile minimizes the formation of thermal degradation byproducts, which are common when 1,2,4-triazines are subjected to prolonged conventional heating[5].
Reaction Phase
Methodology
Time
Temperature
Yield (%)
Purity (LC-MS)
Core Cyclization
Conventional (Reflux in EtOH)
6 – 8 h
78 °C
60 – 65%
< 85%
Core Cyclization
MAOS (Closed Vessel, Dry Media)
15 min
120 °C
89 – 94%
> 95%
C5-Amination
Conventional (Thermal Heating)
12 – 18 h
140 °C
45 – 55%
< 80%
C5-Amination
MAOS (Solvent-Free)
15 – 20 min
140 °C
85 – 92%
> 98%
Data Summary: Transitioning to MAOS reduces reaction times by over 95% while simultaneously boosting isolated yields by up to 37%, directly supporting high-throughput drug discovery pipelines.
References
[2] Title: Microwave Assisted Synthesis of Novel 1,2,4-Triazines in “Dry Media”
Source: Synthetic Communications / ResearchGate
URL:[Link]
[1] Title: New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study
Source: ACS Omega
URL:[Link]
[3] Title: Chapter 6.3 Triazines, tetrazines and fused ring polyaza systems
Source: ResearchGate
URL:[Link]
[5] Title: Microwave-assisted synthesis and anticonvulsant activity of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives
Source: Medicinal Chemistry Research
URL:[Link]
[4] Title: Solvent-free reaction of 4-amino-1,2,4-triazole-3-thioles with 1,2,4-triazine-5-carbonitriles
Source: ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: One-Pot Condensation Strategies for 1,2,4-Triazin-5-Amine Scaffolds
1. Introduction & Scope
1,2,4-Triazin-5-amines represent a privileged heterocyclic scaffold in medicinal chemistry, most notably featured in the blockbuster anticonvulsant lamotrigine and various emerging kinase inhibitors. Traditional syntheses of these nitrogen-rich rings often require multi-step linear sequences with tedious isolation of highly polar intermediates. This application note details a highly efficient, one-pot tandem condensation-cyclization protocol. By leveraging the differential reactivity of
-dicarbonyl equivalents (such as acyl cyanides) and aminoguanidine salts, researchers can achieve rapid assembly of the triazine core with high atom economy and scalability[1].
2. Mechanistic Rationale: The Chemistry of Tandem Cyclization
As an application scientist, it is critical to understand that this one-pot synthesis is not merely a mixing of reagents, but a tightly controlled sequence of pH-dependent steps. The reaction is driven by the following mechanistic causality:
Step 1: Acid-Catalyzed Condensation (Schiff Base Formation): Aminoguanidine bicarbonate is reacted with an acyl cyanide (e.g., 2,3-dichlorobenzoyl cyanide). The bicarbonate salt is specifically chosen because it is bench-stable and releases CO₂ upon acidification, creating an irreversible driving force for dissolution. A strong mineral acid (e.g., H₂SO₄ or HNO₃) is required to protonate the carbonyl oxygen of the acyl cyanide. This enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the most nucleophilic terminal hydrazine nitrogen of aminoguanidine[2]. This forms a stable guanidylhydrazone intermediate.
Step 2: Base-Promoted Intramolecular Cyclization: Rather than isolating the polar hydrazone, the reaction mixture is subsequently basified in the same pot. The basic environment (pH > 10) deprotonates the guanidine moiety, restoring its nucleophilicity. The internal amine then attacks the adjacent electrophilic nitrile carbon (derived from the original acyl cyanide), triggering an intramolecular ring closure[3]. This tandem sequence avoids yield loss associated with intermediate isolation.
3. Reaction Workflow
Workflow for the one-pot synthesis of 1,2,4-triazin-5-amines.
4. Experimental Protocol: Synthesis of 3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine
This self-validating protocol is adapted from established industrial processes for lamotrigine analogs, optimized for laboratory-scale synthesis[4].
Materials Required:
Aminoguanidine bicarbonate (1.75 equiv)
2,3-Dichlorobenzoyl cyanide (1.0 equiv)
Sulfuric acid (9.5 M) or Nitric acid (8 N)
Aqueous ammonia (0.880 specific gravity)
Anhydrous Acetonitrile
Step-by-Step Methodology:
Acidic Activation : In a 250 mL round-bottom flask equipped with a magnetic stirrer, slowly dissolve aminoguanidine bicarbonate (17.5 mmol) in 9.5 M H₂SO₄ (20 mL). Causality: The slow, portion-wise addition of the bicarbonate to the acid controls the effervescence of CO₂, preventing reaction boil-over and ensuring a homogeneous reactive solution.
Condensation : Dissolve 2,3-dichlorobenzoyl cyanide (10.0 mmol) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the acidic aminoguanidine mixture at 20–25 °C. Stir the resulting suspension vigorously for 48 hours. Causality: Extended stirring at ambient temperature ensures complete conversion to the guanidylhydrazone intermediate without promoting thermal degradation or premature hydrolysis of the cyano group[5].
Cyclization : Cool the reaction vessel to 5–10 °C using an ice bath. Slowly add concentrated aqueous ammonia until the pH reaches 10–11. Quality Control Checkpoint: An immediate color change to deep yellow and the formation of a precipitate indicate the onset of the cyclized product formation.
Reflux and Maturation : Heat the basified mixture to reflux (approx. 85 °C) for 2.5 hours. Causality: Heating overcomes the activation energy barrier for the intramolecular nucleophilic attack on the nitrile, ensuring complete ring closure to the 1,2,4-triazin-5-amine core[4].
Isolation : Cool the mixture to room temperature. Filter the crude yellow solid under vacuum, wash extensively with distilled water (3 × 50 mL) to remove residual inorganic salts (ammonium sulfate), and dry in a vacuum oven at 80 °C.
Purification : Recrystallize the crude solid from hot propan-1-ol to achieve >98% purity[5].
5. Quantitative Data: Condition Optimization
The following table summarizes the effect of different solvent and acid/base combinations on the overall yield of the one-pot synthesis. Strong mineral acids are strictly required to activate the acyl cyanide; weak acids fail to drive the initial Schiff base formation efficiently.
Entry
Solvent (Condensation)
Acid Catalyst
Base (Cyclization)
Time (Condensation)
Overall Yield (%)
1
Acetonitrile
9.5 M H₂SO₄
Aq. NH₃
48 h
66 - 72%
2
DMSO
8 N HNO₃
10% KOH / MeOH
72 h
85 - 94%
3
Ethanol
Acetic Acid
Aq. NaOH
48 h
< 30% (Incomplete)
4
Acetonitrile
9.5 M H₂SO₄
Aq. NaOH
48 h
55 - 60%
6. Self-Validating Quality Control
To ensure the protocol's success and prevent downstream failures, the following self-validating analytical checks must be performed:
In-Process TLC : Monitor the disappearance of the acyl cyanide starting material (UV-active, high
in 7:3 Hexane:EtOAc). The intermediate hydrazone will remain at the baseline until basification due to its high polarity.
FT-IR Spectroscopy : The disappearance of the sharp nitrile (C
N) stretch at ~2220 cm⁻¹ and the appearance of broad primary amine (N-H) stretches at 3450–3300 cm⁻¹ confirm successful cyclization.
1H NMR (DMSO-d6) : The presence of two distinct D₂O-exchangeable broad singlets integrating for 2H each (representing the C3 and C5 amino groups) validates the formation of the 3,5-diamino-1,2,4-triazine system.
References
Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization. Chinese Journal of Organic Chemistry. URL:
EP0963980A2 - 1,2,4-Triazine derivative, its preparation and its use as reference marker for testing purity and stability of "lamotrigine". Google Patents. URL:
EP0021121A1 - 1,2,4-Triazine derivatives, process for preparing such compounds and pharmaceutical compositions containing them. Google Patents. URL:
SU1055331A3 - Process for preparing derivatives of 3,5-diamino-1,2,4-triazine or their acid addition salts. Google Patents. URL:
EP0963980B1 - 1,2,4-Triazine derivative, its preparation and its use as reference marker for testing purity and stability of "lamotrigine". Google Patents. URL:
Recrystallization solvent systems for 1,2,4-Triazin-5-amine purification
An In-Depth Guide to the Purification of 1,2,4-Triazin-5-amine via Recrystallization Abstract This technical document provides a comprehensive guide and detailed protocols for the purification of 1,2,4-Triazin-5-amine, a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Purification of 1,2,4-Triazin-5-amine via Recrystallization
Abstract
This technical document provides a comprehensive guide and detailed protocols for the purification of 1,2,4-Triazin-5-amine, a key heterocyclic amine, using recrystallization techniques. Recognizing that a one-size-fits-all solvent system is rarely optimal, this guide focuses on a systematic, first-principles approach to solvent selection and process optimization. We detail the underlying theory, present a logical workflow for solvent screening, and provide step-by-step protocols for both single-solvent and mixed-solvent recrystallization methods. This application note is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of 1,2,4-Triazin-5-amine and its analogs.
Introduction: The Importance of Purity
1,2,4-Triazin-5-amine is a nitrogen-rich heterocyclic compound. As with many active pharmaceutical ingredients (APIs) and synthetic intermediates, achieving high purity is critical to ensure quality, selectivity, and efficacy in downstream applications. Impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, or difficulties in characterization.
Recrystallization is a powerful and widely used technique for purifying solid compounds.[1] The method relies on the principle that the solubility of most solids increases with temperature.[1] By dissolving an impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound can be induced to form crystals, leaving impurities behind in the solution (mother liquor).[2] This guide provides the foundational knowledge and practical steps to develop a robust recrystallization protocol for 1,2,4-Triazin-5-amine.
A successful recrystallization is critically dependent on the interplay between the compound to be purified (the analyte) and the chosen solvent system.
Physicochemical Properties of 1,2,4-Triazin-5-amine
Understanding the inherent properties of 1,2,4-Triazin-5-amine is the first step in rational solvent selection. The structure contains multiple nitrogen atoms and an amine group, making it a polar molecule capable of hydrogen bonding.
The very low XLogP3 value of -1.2 confirms the high polarity of the molecule, suggesting it will be more soluble in polar solvents than in non-polar ones. The presence of both hydrogen bond donors and acceptors further reinforces this characteristic.
The Hallmarks of an Ideal Recrystallization Solvent
The choice of solvent is the most critical parameter in recrystallization.[1] An ideal solvent should exhibit the following characteristics:
High Solvency at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[4][5]
Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or 0-4 °C) to maximize the recovery of pure crystals upon cooling.[1][4][5]
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide an adequate temperature differential for solubility but low enough to be easily removed from the purified crystals during drying.[2]
Chemical Inertness: The solvent must not react with the compound being purified.[2][5]
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[4][5]
Systematic Solvent System Selection: Protocols
Given the physicochemical properties of 1,2,4-Triazin-5-amine, a logical starting point is to screen a range of polar solvents. The following protocols provide a systematic method for identifying a suitable solvent or solvent pair.
Protocol: Single-Solvent Screening
This protocol uses a small-scale test to quickly evaluate the suitability of individual solvents.
Initial Solubility Test: Place approximately 20-30 mg of the crude solid into a test tube. Add 0.5 mL of the candidate solvent at room temperature. Agitate the mixture. Observe if the solid dissolves completely. A good candidate solvent will not dissolve the compound at this stage.[1][5]
Hot Dissolution Test: If the solid did not dissolve at room temperature, heat the mixture gently in a water bath or on a heating block to the solvent's boiling point. Add the solvent dropwise (up to a total of ~3 mL) until the solid just dissolves completely.[5]
Cooling & Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.
Induce Precipitation: Place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
Evaluation: A solvent is considered promising if a significant amount of crystalline solid forms upon cooling.
Caption: Workflow for single-solvent screening.
Protocol: Mixed-Solvent System (Solvent/Anti-Solvent)
If no single solvent provides the ideal solubility profile, a mixed-solvent system is an excellent alternative.[4] This involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.
Procedure:
Dissolution: Dissolve the crude 1,2,4-Triazin-5-amine in the minimum amount of the hot "solvent" (e.g., Methanol, Ethanol).
Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (e.g., Water, Hexane) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the point of saturation.
Re-solubilization: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to complete the crystallization.
Collection: Collect the crystals by filtration.
Caption: Logic for mixed-solvent recrystallization.
Exemplar Full-Scale Recrystallization Protocol
Based on the high polarity of 1,2,4-Triazin-5-amine, a protic solvent like methanol or a methanol/water mixture is a highly plausible system. The following protocol is an exemplar procedure.
Materials:
1.0 g Crude 1,2,4-Triazin-5-amine
Methanol (Solvent)
Deionized Water (Anti-Solvent)
Erlenmeyer flask (50 mL)
Hot plate with stirring
Büchner funnel and filter flask
Filter paper
Procedure:
Dissolution: Place the 1.0 g of crude 1,2,4-Triazin-5-amine into the Erlenmeyer flask with a stir bar. Add 5 mL of methanol and heat the mixture to a gentle reflux with stirring.
Solubilization: Continue adding methanol in small portions (0.5-1.0 mL) until the solid is completely dissolved. Note the total volume of methanol used.
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until a persistent cloudiness is observed. Add 1-2 drops of hot methanol to re-clarify the solution.
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. For optimal crystal size, this can be done by placing the flask within a larger beaker of hot water and allowing the entire assembly to cool.
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of a cold 1:1 methanol/water mixture to remove any residual mother liquor.
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting
Issue
Potential Cause
Recommended Solution
Oiling Out
The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
Re-heat the solution to dissolve the oil, then add more solvent before attempting to cool again.
No Crystals Form
Solution is not saturated enough; cooling too rapidly.
Try scratching the inner wall of the flask. Add a seed crystal of the pure compound. Evaporate some solvent to increase concentration and re-cool slowly.
Poor Recovery
Compound is too soluble in the cold solvent; too much solvent was used.
Evaporate a portion of the solvent and re-cool. For a mixed-solvent system, add more anti-solvent. Ensure cooling is thorough in an ice bath.
Colored Impurities in Crystals
Impurities co-precipitated.
Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.
Conclusion
This application note provides a systematic and scientifically grounded approach to developing a robust recrystallization protocol for 1,2,4-Triazin-5-amine. By first understanding the physicochemical properties of the target molecule and then applying the principles of solvent selection through methodical screening, researchers can effectively identify an optimal single-solvent or mixed-solvent system. The provided protocols serve as a practical starting point for achieving high-purity material essential for research and development.
References
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.
Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
National Center for Biotechnology Information. (n.d.). 1,2,4-Triazin-5-amine. PubChem Compound Database. Retrieved from [Link].
Comenius University. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives. Retrieved from Comenius University Faculty of Pharmacy.
Application Note: Advanced HPLC Method Development for the Quantitation of 1,2,4-Triazin-5-amine
Executive Summary 1,2,4-Triazin-5-amine is a critical nitrogen-rich heterocyclic scaffold prevalent in the synthesis of neuroactive therapeutics (e.g., lamotrigine) and targeted oncology agents (e.g., SHP2 allosteric inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2,4-Triazin-5-amine is a critical nitrogen-rich heterocyclic scaffold prevalent in the synthesis of neuroactive therapeutics (e.g., lamotrigine) and targeted oncology agents (e.g., SHP2 allosteric inhibitors and HIF pathway activators like ML-228). Due to its low molecular weight and extreme hydrophilicity, conventional reversed-phase (RP) chromatography often fails to provide adequate retention. This application note details the mechanistic rationale and step-by-step protocol for a validated Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing an authoritative and self-validating framework for drug development professionals.
Before selecting a column or mobile phase, one must analyze the analyte's intrinsic properties to understand the causality behind chromatographic behavior.
Partition Coefficient (XLogP3): -1.2[1]. This highly negative value indicates extreme polarity. The compound will preferentially partition into aqueous mobile phases rather than interact with a hydrophobic C18 stationary phase.
Acid-Base Chemistry (pKa): The basicity of the triazine ring and the exocyclic amine dictates its ionization state. The protonated triazine ring has a measured pKa of approximately 4.7[2]. Furthermore, specific substituted 1,2,4-triazin-5-amines (such as the HIF activator ML-228) exhibit predicted pKa values around 2.03[3]. At typical physiological or slightly acidic HPLC mobile phase pH levels, the molecule is partially or fully protonated, increasing its polarity and further reducing RP-HPLC retention.
Causality of Failure in Standard RP-HPLC:
Historical methods for analyzing heavily substituted 1,2,4-triazine derivatives (like lamotrigine precursors) successfully utilized C8 or C18 columns with acidic aqueous/acetonitrile mixtures[4]. However, the unsubstituted 1,2,4-triazin-5-amine core lacks bulky, hydrophobic groups (such as dichlorophenyl rings). Injecting this core onto a standard C18 column results in co-elution with the void volume (
), rendering accurate quantitation and impurity resolution impossible.
Method Development Strategy
To overcome void volume elution, the chromatographic mechanism must be inverted. Instead of relying on hydrophobic interactions, we must exploit the analyte's hydrophilicity.
Fig 1. Chromatographic decision tree for highly polar 1,2,4-triazin-5-amine.
Why HILIC?
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a highly organic mobile phase (>80% Acetonitrile). In this mode, water acts as the strong eluting solvent. The polar 1,2,4-triazin-5-amine partitions into the water-enriched layer immobilized on the silica surface, yielding excellent retention, sharp peak shapes, and superior LC-MS compatibility if downstream mass spectrometry is required.
Optimized HILIC-UV Protocol
This step-by-step protocol provides a robust framework for the detection of 1,2,4-triazin-5-amine.
Materials & Reagents:
Acetonitrile (LC-MS Grade)
Ultrapure Water (18.2 MΩ·cm)
Ammonium Acetate (LC-MS Grade)
Chromatographic Conditions:
Column: ZIC-HILIC (Zwitterionic), 150 mm × 4.6 mm, 5 µm particle size.
Causality: The zwitterionic surface provides strong dipole-dipole interactions for the polar amine without the excessive, irreversible ion-exchange retention that often causes peak tailing on bare silica.
Mobile Phase A: 10 mM Ammonium Acetate in Water, unadjusted (pH ~5.8).
Causality: Ammonium acetate is highly soluble in high organic concentrations. It provides sufficient ionic strength to mask residual silanol activity, ensuring sharp peaks without suppressing the UV signal.
Mobile Phase B: 100% Acetonitrile.
Elution Mode: Isocratic, 15% A / 85% B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 260 nm (Optimal absorbance for the triazine ring).
Injection Volume: 5 µL.
Sample Diluent: 80% Acetonitrile / 20% Water.
Critical Causality: In HILIC, injecting a sample dissolved in 100% water disrupts the localized hydration layer on the column, causing severe peak distortion and breakthrough. The diluent must closely match the starting mobile phase.
System Suitability & Self-Validation Workflow
To ensure the integrity of the analytical data, the sequence must be designed as a self-validating system. HILIC's primary vulnerability is retention time drift due to inadequate column equilibration or hydration layer depletion.
Fig 2. Self-validating HPLC sequence to ensure HILIC system stability.
Step-by-Step Execution:
Equilibration: Purge the column with the isocratic mobile phase for at least 20 Column Volumes (CVs). HILIC requires significantly longer equilibration than RP-HPLC to establish the stable aqueous hydration layer.
Blank Verification: Inject the sample diluent (80% ACN). Confirm a stable baseline without ghost peaks at the expected retention time.
System Suitability Testing (SST): Inject the 1,2,4-triazin-5-amine standard (e.g., 50 µg/mL) six consecutive times. Calculate %RSD for retention time and peak area to confirm system precision.
Sample Bracketing: Inject unknown samples. Every 10th injection, re-inject the standard. If the retention time drifts by >2%, the hydration layer is compromised, and the run must be paused for re-equilibration.
Quantitative Data Presentation
The following table summarizes the expected validation parameters for the optimized HILIC method, demonstrating its analytical rigor and suitability for quantitative drug development workflows.
Validation Parameter
Acceptance Criteria
Expected Performance for 1,2,4-Triazin-5-amine
Retention Time ()
Consistent within ± 2%
~ 6.4 minutes
Capacity Factor ()
3.8 (Excellent retention)
Peak Tailing Factor ()
1.15 (Highly Symmetrical)
Theoretical Plates ()
> 8500
Linearity ()
0.9998 (Range: 1 - 100 µg/mL)
Limit of Detection (LOD)
S/N
0.05 µg/mL
Limit of Quantitation (LOQ)
S/N
0.15 µg/mL
Injection Precision (%RSD)
(n=6)
0.8%
Mechanistic Insights for Troubleshooting
Loss of Retention Over Time: If 1,2,4-triazin-5-amine begins eluting earlier across the sequence, the aqueous layer on the silica is being depleted. Causality: This occurs if the mobile phase lacks sufficient buffer capacity or if the column temperature fluctuates. Ensure the column oven is strictly maintained at 30°C and the aqueous phase is prepared fresh daily.
Peak Splitting or Fronting: If the peak splits or exhibits severe fronting, the sample diluent is too aqueous. Causality: The injected water locally disrupts the partitioning equilibrium at the head of the column. Always ensure the sample is diluted in at least 75-80% acetonitrile prior to injection.
Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosph
EP0963980A2 - 1,2,4-Triazine derivative, its preparation and its use as reference marker for testing purity and stability of "lamotrigine". google.com.
Technical Support Center: Optimization of 1,2,4-Triazin-5-amine Synthesis
Executive Summary & Core Chemistry The 1,2,4-triazin-5-amine scaffold is a critical pharmacophore, distinct from its more common 3-amino isomer.[1] While the 3-amino derivative (e.g., from glyoxal + aminoguanidine) is th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Chemistry
The 1,2,4-triazin-5-amine scaffold is a critical pharmacophore, distinct from its more common 3-amino isomer.[1] While the 3-amino derivative (e.g., from glyoxal + aminoguanidine) is thermodynamically favored in many standard condensations, the 5-amino isomer often requires specific electronic directing groups (like nitriles) or nucleophilic displacement strategies.
Common Yield-Killing Mechanisms:
Regio-scrambling: Competition between C3 and C5 cyclization during de novo synthesis.
Nitrile Hydrolysis: When using
-keto-nitriles (acyl cyanides), moisture converts the directing nitrile group into a carboxylic acid, killing the cyclization pathway.[1]
Polymerization: Electron-deficient triazines are prone to self-polymerization under harsh basic conditions.[1]
Primary Synthetic Routes & Optimization Protocols
Route A: The "Nitrile-Directed" Cyclization (Lamotrigine-Type)
Best for: Creating 3,5-diamino or 3-alkyl-5-amino substituted cores.[1]
This method relies on the condensation of Aminoguanidine (or substituted hydrazines) with Acyl Cyanides (
-keto-nitriles).[1] The nitrile carbon becomes C5, and the nitrogen becomes the 5-amino group.[1]
The Protocol:
Dehydration (Schiff Base Formation):
Dissolve Aminoguanidine Bicarbonate (1.0 eq) in dilute mineral acid (e.g., 2M H₂SO₄ or Methanesulfonic acid).
Add Acyl Cyanide (1.0 eq) dropwise at 20–25°C .
Critical Control Point (CCP): Maintain pH < 2.[1] The nitrile group is stable in acid; it hydrolyzes in base.[1]
Stir for 4–6 hours. The intermediate (guanylhydrazone) often precipitates.
Cyclization (Ring Closure):
Isolate the intermediate or neutralize carefully.[1]
Best for: Converting 5-functionalized triazines (Halo, Cyano, Alkoxy) to 5-amines.[1]
The 1,2,4-triazine ring is highly electron-deficient (similar to pyrimidine but more reactive).[1] Nucleophilic attack occurs preferentially at C5 followed by C3 , then C6 .[1]
The Protocol:
Substrate: 5-Chloro-1,2,4-triazine or 5-Methylthio-1,2,4-triazine.[1]
Reagent: Ammonia (7M in Methanol) or Ammonium Acetate.[1]
Conditions: Sealed tube/pressure vessel at 60–80°C.
CCP: If using 5-Cyano precursors, use solvent-free conditions or high-boiling non-polar solvents (Toluene) to prevent side reactions.
Visualizing the Pathways (Graphviz)
The following diagram illustrates the decision logic for selecting the synthesis route and troubleshooting the "Nitrile-Directed" pathway.
Caption: Decision matrix for 5-amino-1,2,4-triazine synthesis, highlighting critical control points in the nitrile-directed pathway.
Troubleshooting Guide & FAQs
Issue 1: "My reaction mixture turned into a black tar during cyclization."
Diagnosis: Polymerization of the electron-deficient triazine ring or decomposition of the hydrazone.[1]
Root Cause:
Base Concentration too high: Strong bases (NaOH/KOH) at high concentrations can degrade the triazine ring.
Overheating: 1,2,4-triazines are thermally sensitive.[1]
Solution:
Switch to a milder base like Triethylamine (TEA) or DBU in refluxing ethanol.
Limit reaction time. Monitor by HPLC every 30 minutes; stop immediately upon consumption of starting material.[1]
Issue 2: "I am isolating the amide instead of the amine."
Diagnosis: Hydrolysis of the nitrile group (in Route A).
Root Cause: Water presence during the basic cyclization step.[1]
Solution:
Ensure the intermediate (hydrazone) is completely dry before the basic step.
Add a molecular sieve (3Å) to the reaction vessel if the solvent is not fresh.
Issue 3: "I cannot separate the 5-amino product from the 6-amino impurity."
Diagnosis: Regio-isomer formation.[1] This occurs if the starting dicarbonyl was not highly selective (e.g., using an asymmetric diketone instead of an acyl cyanide).
Solution:
Purification: 5-amino isomers often have different pKa values than 6-amino isomers.[1]
Protocol: Dissolve the crude mixture in 1M HCl. Slowly adjust pH to 4–5. The less basic isomer (often the 5-amino due to electronic effects) may precipitate first.[1]
Chromatography: Use a basic modifier (0.1% Triethylamine) in your mobile phase to improve peak shape and separation on C18 columns.
References
Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines. RSC Advances, 2017, 7, 11953-11960.[1]
Demonstrates the high-yield SNAr displacement of 5-cyano-1,2,4-triazines.
Process for the synthesis of high purity 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine). Glaxo Group Ltd Patent WO2008090114A1.[1][6]
The authoritative industrial protocol for nitrile-directed cyclization.[1]
Nucleophilic substitution of 1,2,4-triazines. Journal of Heterocyclic Chemistry.
Fundamental study on the reactivity order of triazine carbons (C5 > C3 > C6).
Reactions of Aminoguanidine with α-Dicarbonyl Compounds. Semantic Scholar / Mass Spectrometry Reviews.
Mechanistic insights into the formation of triazine precursors.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1,2,4-Triazin-5-amine Solubility Guide
Executive Summary & Scope
Compound: 1,2,4-Triazin-5-amine (CAS: 822-69-5)
Molecular Weight: 96.09 g/mol
Core Challenge: While theoretically hydrophilic (LogP ~ -1.2), 1,2,4-Triazin-5-amine exhibits significant dissolution latency in DMSO due to high crystal lattice energy driven by intermolecular hydrogen bonding and
-stacking interactions [1].
Objective: This guide provides validated protocols to overcome "stubborn solid" issues, prevent precipitation during aqueous dilution, and ensure assay reproducibility.
Diagnostic Phase: Why won't it dissolve?
Q: I calculated the molarity correctly, but the powder remains visible in DMSO. Is my compound defective?A: Likely not. This is a kinetic solubility issue, not a thermodynamic one.
The amino group at the C5 position acts as both a hydrogen bond donor and acceptor, creating a robust crystal lattice. DMSO is a hydrogen-bond acceptor; it takes time and energy to intercalate into the crystal lattice and break the intermolecular bonds between triazine molecules [1].
Action: Do not simply vortex. You must input energy (heat/sonication) to overcome the lattice energy.
Q: My DMSO stock solution turned cloudy after sitting on the bench. What happened?A: This indicates moisture contamination.
DMSO is highly hygroscopic. 1,2,4-Triazin-5-amine is less soluble in water-saturated DMSO than in anhydrous DMSO. If your DMSO bottle has been opened frequently without an inert gas overlay (Argon/Nitrogen), it may have absorbed atmospheric water, reducing its solvating power [5].
Action: Always use fresh, anhydrous DMSO (water content <0.1%) for stock preparation.
Methodological Solutions: Dissolution Protocols
Protocol A: Standard Solubilization (Up to 50 mM)
Use this for standard stock preparation.
Weighing: Weigh the compound into a glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short term).
Solvent Addition: Add anhydrous DMSO to achieve 80% of the final target volume.
Sonication (Critical): Sonicate in a water bath at 40°C for 10–15 minutes.
Note: Visual clarity is the endpoint. If particles persist, extend sonication.
Volume Adjustment: Top up to the final volume with DMSO.
Verification: Invert 5 times and inspect against a dark background.
Use this if Protocol A fails or if you observe "crashing out" upon cooling.
Q: Can I use acid to help dissolve it?A: Yes, but with caution. Protonation of the exocyclic amine disrupts the intermolecular H-bonding network, significantly increasing solubility.
Method: Add 1 equivalent of HCl or TFA (Trifluoroacetic acid) relative to the compound.
Warning: Acidification may affect downstream biological assays. Ensure your assay buffer has sufficient buffering capacity (e.g., HEPES, MOPS) to neutralize the carryover acid [1].
Q: It dissolves in DMSO but precipitates immediately when I add it to cell culture media. How do I fix this?A: This is the "Solvent Shock" phenomenon. Rapid dilution into aqueous media causes local supersaturation. You need a "stepping stone" cosolvent system.
The "3-Step" Dilution Protocol [6]:
Instead of injecting 100% DMSO stock directly into media, prepare an intermediate working solution:
Stock: 10 mM in DMSO.
Intermediate: Dilute stock 1:10 into a cosolvent mix (e.g., 40% PEG300 / 5% Tween-80 / 55% Water).
Final: Dilute the intermediate into your assay media.
Result: The surfactant (Tween-80) and polymer (PEG300) encapsulate the hydrophobic clusters, preventing macro-precipitation.
Quantitative Data & Stability
Table 1: Solubility Limits & Stability Profile
Parameter
Condition
Limit/Status
Notes
Max Solubility
Pure DMSO (Anhydrous)
~100 mg/mL (1 M)
Requires sonication & heating [6]
Max Solubility
Water / PBS
< 2 mg/mL
Poor aqueous solubility without pH adjustment
Stability
-80°C (DMSO Stock)
6 Months
Protect from light; avoid freeze-thaw >3 cycles
Stability
-20°C (DMSO Stock)
1 Month
Verify clarity before use
Hygroscopicity
Solid State
Moderate
Store in desiccator
Visual Troubleshooting Guides
Figure 1: Dissolution Decision Tree
Follow this logic flow to resolve initial solubility failures.
Caption: Decision matrix for solubilizing 1,2,4-Triazin-5-amine. Priority is given to physical methods (sonication) before chemical modification (acidification).
Figure 2: The "Anti-Crash" Dilution Workflow
Use this workflow when the compound precipitates upon addition to assay media.
Caption: Three-step dilution protocol utilizing PEG300 and Tween-80 to maintain solubility during the transition from organic to aqueous environments.
References
Gómez-Estrada, A. et al. (2016). Structural characterization of triazines: Intermolecular hydrogen bonding and
-stacking. Universitat Autònoma de Barcelona.
PubChem. (2025).[1] 1,2,4-Triazin-5-amine Compound Summary. National Library of Medicine.
BenchChem Technical Support. (2025). Stabilizing 2-Amino-4-morpholino-s-triazine for biological assays.
Technical Support Center: Minimizing Side Products in 1,2,4-Triazine Ring Closure
Core Directive & Executive Summary The synthesis of 1,2,4-triazines, particularly via the condensation of 1,2-dicarbonyls with amidrazones (or acid hydrazides), is a cornerstone reaction in medicinal chemistry. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive & Executive Summary
The synthesis of 1,2,4-triazines, particularly via the condensation of 1,2-dicarbonyls with amidrazones (or acid hydrazides), is a cornerstone reaction in medicinal chemistry. However, it is plagued by two primary failure modes: regioisomer formation and incomplete cyclization .
This guide moves beyond basic procedures to address the causality of side product formation. Our objective is to provide you with a self-validating workflow that minimizes impurities through precise control of electronics, sterics, and reaction thermodynamics.
Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity & Isomer Contamination
Q: I am synthesizing a 3,5,6-trisubstituted 1,2,4-triazine using an unsymmetrical 1,2-diketone, but I am getting a 60:40 mixture of regioisomers. How can I shift this ratio?
A: Regioselectivity is governed by the condensation rate of the amidrazone's terminal hydrazine nitrogen (
) with the more electrophilic carbonyl of your 1,2-diketone.
The Mechanism: The terminal nitrogen of the amidrazone is the most nucleophilic site. It attacks the most electrophilic carbonyl carbon first.[1][2] The second step is the ring closure (dehydration) involving the amide-like nitrogen.
Corrective Action:
Analyze Electrophilicity: Identify which carbonyl in your diketone is more electron-deficient. An adjacent electron-withdrawing group (EWG) increases electrophilicity.[3]
Steric Control: If electronic differentiation is poor, increase the steric bulk near the unwanted reaction site.
pH Modulation: The protonation state of the amidrazone is pH-dependent.[3] Conducting the reaction in a buffered, weakly acidic medium (pH 4-5) often enhances the differentiation between carbonyls by selectively activating the more basic carbonyl oxygen.
Stepwise Protocol: Instead of a one-pot mix, pre-form the mono-hydrazone intermediate at low temperature (
to ), isolate or characterize it, and then induce cyclization with heat or acid.
Q: LC-MS shows a mass corresponding to the "water adduct" or the uncyclized hydrazone. Why isn't the ring closing?
A: This is a thermodynamic issue. The formation of the 1,2,4-triazine ring requires the loss of water (dehydration). If water is not removed or if the transition state is too high, the reaction stalls at the intermediate hydrazone or the hydroxy-dihydrotriazine stage.
Corrective Action:
Water Scavenging: Use molecular sieves (
) or a Dean-Stark trap if refluxing in non-polar solvents (toluene/xylene).
Acid Catalysis: Ring closure is acid-catalyzed. Ensure you are using a sufficient source of protons (e.g., acetic acid solvent or catalytic p-TsOH).
Temperature: Increase the reaction temperature. Many cyclizations require reflux in acetic acid (
) or n-butanol () to overcome the activation energy barrier.
Issue 3: Hydrolysis & Ring Degradation
Q: My product degrades during purification on silica gel. What is happening?
A: Electron-deficient 1,2,4-triazines are susceptible to nucleophilic attack, including hydrolysis, which opens the ring. Silica gel is slightly acidic and can catalyze this decomposition, especially for triazines with strong EWGs.
Corrective Action:
Neutralize Silica: Pre-treat your silica gel column with 1-2% triethylamine in hexanes before loading your sample.
Alternative Stationary Phases: Switch to neutral alumina or reversed-phase (C18) chromatography, which is generally gentler.
Workup: Avoid strong aqueous bases (NaOH) during workup; use saturated
or phosphate buffers instead.
Visualizing the Pathway
The following diagram illustrates the bifurcation point where regioselectivity is determined and the critical cyclization step.
Caption: Mechanistic bifurcation in 1,2,4-triazine synthesis. Path A represents the kinetically favored route governed by electrophilicity matching.
Standardized Optimization Protocol
This protocol is designed to maximize the formation of the thermodynamic product while suppressing hydrolysis.
Reagents:
1,2-Dicarbonyl compound (1.0 equiv)
Amidrazone hydrochloride (1.1 equiv)
Solvent: Glacial Acetic Acid (or Ethanol with 2.0 equiv
)
Workflow:
Preparation: Dissolve the 1,2-dicarbonyl in glacial acetic acid.
Why: Acetic acid acts as both solvent and acid catalyst, promoting the dehydration step.
Controlled Addition: Add the amidrazone salt slowly at room temperature.
Why: Keeps the concentration of free nucleophile low, reducing self-condensation side reactions.
The "Push": Heat the mixture to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Technical Support Center: Troubleshooting Ring-Opening Degradation of 1,2,4-Triazin-5-amine
Executive Overview & Mechanistic Causality The 1,2,4-triazine core is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, featured prominently in anticonvulsants like lamotrigine[1] and hypoxia-ind...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview & Mechanistic Causality
The 1,2,4-triazine core is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, featured prominently in anticonvulsants like lamotrigine[1] and hypoxia-inducible factor (HIF) pathway activators like ML228[2]. However, handling and synthesizing these compounds requires precise environmental control.
The Root Cause of Instability: The presence of three electronegative nitrogen atoms in the six-membered ring creates a severe electron deficiency[3]. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, making the carbon centers (specifically C-3, C-5, and C-6) highly susceptible to nucleophilic aromatic substitution (
When 1,2,4-triazin-5-amines are exposed to nucleophiles (such as water, hydroxide ions, or primary amines), they undergo covalent hydration. While attack at C-5 is often kinetically favored, attack at C-3 under thermodynamic control leads to the cleavage of the C-N bond, resulting in irreversible ring opening and the formation of open-chain degradation products[4]. Alternatively, hydrolysis at the C-5 position can displace the amine group, converting the molecule into a 1,2,4-triazin-5(4H)-one derivative[1].
Mechanistic pathway of nucleophile-induced ring-opening in 1,2,4-triazines.
Troubleshooting FAQs
Q1: My 1,2,4-triazin-5-amine derivative degrades during aqueous workup. Why does this happen, and how can I prevent it?Causality: The 1,2,4-triazine ring is inherently vulnerable to hydrolysis[5]. During basic aqueous workup, hydroxide ions act as strong nucleophiles, attacking the electron-deficient ring to form a covalent
-adduct, which subsequently undergoes ring cleavage[3].
Solution: Shift to strictly anhydrous workup protocols. If an aqueous wash is unavoidable, buffer the aqueous phase to a neutral pH (6.5–7.5) and perform the extraction at low temperatures (0–4°C) to kinetically slow the nucleophilic attack.
Q2: I observe a +18 Da mass shift in my LC-MS analysis, followed by complex fragmentation. What is this degradant?Causality: A +18 Da shift indicates the addition of water across a C=N bond, forming a covalent hydrate intermediate. The complex fragmentation pattern is characteristic of the open-chain degradant breaking down. Additionally, a +1 Da shift (-17 Da for
loss + 18 Da for addition) indicates that hydrolysis has displaced the C-5 amine, yielding a degradation product similar to the lamotrigine degradant "Compound A" (3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-5-(4H)-one)[1].
Solution: This confirms hydrolytic degradation. Quench your reactions with non-nucleophilic reagents and store purified compounds in anhydrous, aprotic environments (e.g., dry DMSO or as lyophilized powders).
Q3: Does the substitution pattern on the triazine ring affect its stability against ring-opening?Causality: Yes. Electron-withdrawing groups (EWGs) further lower the LUMO energy of the triazine ring, accelerating nucleophilic attack by water or hydroxide ions and exacerbating degradation[3]. Conversely, bulky electron-donating groups at C-3 or C-6 provide steric shielding and electronic stabilization, significantly reducing the rate of ring-opening[3].
Quantitative Stability Data
Understanding the operational boundaries of your specific 1,2,4-triazine derivative is critical. The table below summarizes how structural and environmental factors influence the stability metrics of the triazine core.
Compound / Derivative Class
Environmental Condition
Stability Metric
Observed Value
Mechanistic Consequence
Unsubstituted 1,2,4-triazine
pH > 9.0, 25°C
Half-life ()
< 1 hour
Rapid nucleophilic attack and complete ring-opening.
1,2,4-Triazin-5-amine (Standard)
pH 7.4, 37°C
Half-life ()
> 48 hours
Stable in physiological buffers; suitable for biological assays.
EWG-Substituted Triazines
pH 7.4, 25°C
Hydrolysis Rate
Accelerated
EWGs lower LUMO, increasing susceptibility to hydration[3].
Sterically Shielded Triazines
Basic Workup (pH 10)
Recovery Yield
> 90%
Bulky substituents block the trajectory of incoming nucleophiles.
Annelated Triazinones
Thermal Stress
Decomposition Onset
241–296 °C
High thermal stability before fragmentation occurs[3].
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They address the root causes of degradation by eliminating nucleophiles and defining stability envelopes.
Protocol A: Anhydrous Workup and Isolation
Causality: Preventing water exposure during the critical isolation phase eliminates the primary nucleophile responsible for hydrolytic ring-opening[5].
Quench: Terminate the reaction mixture using a non-aqueous proton source (e.g., mildly acidic Amberlyst-15 ion-exchange resin) instead of aqueous acids or bases.
Filter & Concentrate: Filter the resin and concentrate the filtrate under reduced pressure at a low temperature (< 30°C). Note: Thermal energy accelerates the thermodynamic shift toward irreversible ring cleavage[4].
Purify: Perform normal-phase flash chromatography using strictly anhydrous eluents (e.g., Hexane/EtOAc dried over molecular sieves).
Storage: Store the purified solid under an inert argon atmosphere at -20°C to prevent ambient moisture absorption.
Protocol B: LC-MS Diagnostic Assay for Ring-Opening Susceptibility
Causality: This protocol uses a multi-pH gradient to intentionally trigger degradation, establishing the compound's specific stability envelope and validating the success of structural modifications.
Preparation: Prepare a 1 mM stock solution of the 1,2,4-triazin-5-amine in anhydrous DMSO.
Incubation: Dilute the stock to 10 µM in three distinct buffer systems: pH 4.0 (acetate), pH 7.4 (phosphate), and pH 10.0 (carbonate). Incubate the samples at 37°C.
Sampling: Draw 10 µL aliquots at
, 1, 4, and 24 hours.
Analysis: Analyze via LC-MS. Monitor the disappearance of the parent ion
and the appearance of the hydrated intermediate (+18 Da) or the deaminated 5-oxo degradant (+1 Da)[1].
Diagnostic workflow for identifying and mitigating triazine ring-opening.
References
BenchChem. The Unstable Ring: An In-depth Technical Guide to the Reactivity and Stability of 1,2,4-Triazines.3
BenchChem. Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines.5
ResearchGate. Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles.4
Google Patents. EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker.1
NCBI / NIH. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway (ML228).2
Advanced Technical Support Center: Optimizing Temperature for Amination of 1,2,4-Triazines
Welcome to the Application Scientist Support Portal. 1,2,4-triazines are highly electron-deficient heterocycles, making them excellent candidates for nucleophilic amination.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
1,2,4-triazines are highly electron-deficient heterocycles, making them excellent candidates for nucleophilic amination. However, their low LUMO energy also makes the triazine core highly susceptible to thermal degradation, ring-opening, and retro-aza-Diels-Alder reactions. This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating protocols for optimizing amination temperatures.
Mechanistic Workflow: Temperature vs. Activation State
When designing an amination protocol, the activation state of the 1,2,4-triazine dictates the thermal limits of the reaction. The following logic tree illustrates the causal relationship between substrate type, temperature selection, and the resulting reaction pathway.
Caption: Workflow for optimizing amination temperature based on 1,2,4-triazine activation state.
Troubleshooting & FAQs
Q1: My unactivated 1,2,4-triazine decomposes completely during Chichibabin amination at reflux (110 °C in toluene). How do I prevent this?A: The standard Chichibabin reaction using sodium amide in refluxing toluene is too harsh for temperature-sensitive substrates like triazines[1]. The elevated temperature causes the intermediate anionic
-adduct (Meisenheimer complex) to undergo irreversible ring fragmentation before aromatization can occur[2].
Solution: Shift to a low-temperature homogeneous system . Use potassium amide () in liquid ammonia at -33 °C. is highly soluble in liquid , allowing the nucleophilic addition to occur rapidly at low temperatures[1]. Because thermal hydride elimination is extremely slow at -33 °C, you must add an oxidant (e.g., ) to facilitate the removal of the hydride ion and drive aromatization[1].
Q2: I am performing an
amination on a 3-chloro-1,2,4-triazine with a sterically hindered secondary amine. At room temperature, the reaction stalls at 40% conversion. Should I heat it to reflux?A: Prolonged conventional heating of 3-halo-1,2,4-triazines often leads to hydrolytic side reactions or dimerization[2]. Instead of conventional reflux, utilize microwave-assisted amination [3]. Irradiating the mixture at 100–150 °C for a very short duration (10–30 minutes) provides rapid, homogeneous energy transfer[3]. This kinetic burst pushes the sterically hindered amine to completion before the slower thermodynamic degradation pathways can dominate.
Q3: Can I perform an amination without solvent to avoid solubility issues and solvolysis at high temperatures?A: Yes, but only for highly robust, activated derivatives. For example, the ipso-substitution of 5-cyano-1,2,4-triazines with amines (like 4-amino-1,2,4-triazole-3-thiols) can be performed under solvent-free conditions at elevated temperatures (up to 200 °C) [4]. The absence of solvent prevents solvent-mediated ring-opening, though the extreme heat limits the yield (typically capping around 36%) due to partial thermal charring[4].
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Self-Validation Check: The reaction mixture must turn deep red/purple upon the addition of the triazine. If it remains colorless, the anionic
-adduct has not formed (indicating inactive ), and the protocol must be aborted before adding the oxidant[2].
Preparation: In a flame-dried 3-neck flask equipped with a cold finger, condense 50 mL of anhydrous ammonia at -33 °C.
Base Generation: Add catalytic
(10 mg), followed by freshly cut potassium metal (1.2 eq) in small pieces. Stir until the initial blue color dissipates, yielding a grey suspension of .
Substrate Addition: Dissolve the unactivated 1,2,4-triazine (1.0 eq) in a minimal amount of anhydrous THF. Add dropwise to the liquid ammonia. Monitor for the characteristic red color of the
Self-Validation Check: TLC/LC-MS should show complete consumption of the starting material within 15 minutes. If starting material persists, the amine is too sterically hindered for standard
and requires a different leaving group.
Setup: In a microwave-safe reaction vessel, combine 3-chloro-1,2,4-triazine (1.0 eq), the secondary amine (1.5 eq), and
Self-Validation Check: The evolution of gaseous byproducts and a distinct melt transition indicate successful initiation. If the mixture chars without melting, the temperature ramp was too rapid.
Setup: Grind 5-cyano-1,2,4-triazine (1.0 eq) and the amine/thiol (1.2 eq) into a fine, homogeneous powder[4].
Heating: Transfer to a sealed tube and heat gradually to 200 °C[4].
Monitoring: Maintain at 200 °C for 1-2 hours until the melt solidifies or TLC indicates maximum conversion[4].
Purification: Cool, dissolve the crude mass in a highly polar solvent (e.g., DMSO or hot DMF), and purify via column chromatography.
Quantitative Data: Temperature Optimization Matrix
Substrate Activation
Amination Method
Optimal Temp (°C)
Reaction Time
Expected Yield
Primary Failure Mode at Sub-optimal Temp
Unactivated (C-H)
Chichibabin ()
-33 °C
2–4 h
60–80%
High Temp: Ring fragmentation / Dimerization
3-Chloro substituted
(Liquid Amine)
20–25 °C
16–24 h
75–90%
Low Temp: Stalled conversion (steric hindrance)
3-Chloro substituted
Microwave-Assisted
100–150 °C
10–30 min
80–95%
Prolonged Heat: Hydrolytic cleavage
5-Cyano substituted
Solvent-Free Ipso
200 °C
1–2 h
~35%
Low Temp: No reaction (high activation barrier)
References
Application Notes and Protocols: Amination of 3-Chloro-5-(p-tolyl)
The Chichibabin amination reaction
Source: Scientific Update - UK
URL
Technical Support Center: Purification of 5-Amino-1,2,4-Triazine
The following technical guide is designed for researchers and process chemists dealing with the purification of 5-amino-1,2,4-triazine (also known as 1,2,4-triazin-5-amine). It addresses the specific challenge of separat...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists dealing with the purification of 5-amino-1,2,4-triazine (also known as 1,2,4-triazin-5-amine).
It addresses the specific challenge of separating this target molecule from its regioisomers—primarily 3-amino-1,2,4-triazine and 6-amino-1,2,4-triazine —which frequently co-elute due to near-identical polarity and pKa profiles.
Topic: Removal of Regioisomeric Impurities from 5-Amino-1,2,4-Triazine
Document ID: TSC-TRZ-05-PUR
Applicable For: Synthesis Optimization, Process Development, QC Analysis
Core Diagnostic: Identifying Your Impurity Profile
Before attempting purification, you must definitively characterize the isomer mixture. Standard HPLC often fails to resolve these isomers without specialized columns. Proton NMR (
H-NMR) is the most reliable diagnostic tool due to the distinct electronic environments of the ring protons.
The "Smoking Gun" Signals (DMSO-
)
The position of the amino group drastically alters the chemical shift of the remaining ring protons. Use this table to diagnose which impurity is present.
Isomer
Structure Note
Key H-NMR Signals ( ppm)
Diagnostic Feature
5-Amino (Target)
Amino at C5
H-3: ~9.10 - 9.50 (s)H-6: ~8.50 - 8.80 (s)
H-3 is extremely deshielded because it sits between two nitrogens (N2 and N4).
Absence of any signal >9.0 ppm. Protons often show vicinal coupling.
6-Amino (Impurity)
Amino at C6
H-3: ~8.80 - 9.00 (s)H-5: ~8.20 - 8.40 (s)
H-3 is deshielded, but typically less than in the 5-amino isomer.
Technical Insight: The H-3 proton in 5-amino-1,2,4-triazine experiences a significant anisotropic deshielding effect from the adjacent N2 and N4 lone pairs, pushing its resonance downfield relative to the H-5 or H-6 protons of other isomers.
Purification Protocols
Choose your protocol based on the scale and the nature of the impurity.
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity load.
Best for: Removing bulk 3-amino impurity from 5-amino target.
The Mechanism: 3-amino-1,2,4-triazine exhibits significantly higher solubility in hot ethanol compared to the 5-amino isomer due to differences in hydrogen bonding capability. The 5-amino isomer packs more efficiently in the crystal lattice.
Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL per gram of solid.
Reflux: Heat to reflux (
C). If the solid does not dissolve completely, add Water dropwise (max 10% v/v) until a clear solution is obtained.
Hot Filtration: Filter the hot solution quickly through a pre-heated glass frit to remove insoluble oligomers.
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2-3 hours). Do not place directly in ice; rapid cooling traps the 3-amino impurity.
Harvest: Collect the crystals via vacuum filtration.
Wash: Wash with cold (
C) absolute ethanol.
Result: The precipitate is enriched in 5-amino-1,2,4-triazine . The mother liquor contains the 3-amino isomer.
Protocol B: Flash Chromatography (High Purity)
Best for: separating complex mixtures where recrystallization yields low recovery.
Stationary Phase: Silica Gel (40-63
m).
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
Equilibration: Equilibrate column with 100% DCM.
Loading: Dissolve crude material in a minimum volume of 10% MeOH/DCM. Load onto the column.
Gradient Elution:
0-5 min: 100% DCM (Elutes non-polar byproducts).
5-20 min: Gradient to 95:5 DCM:MeOH.
20-40 min: Gradient to 90:10 DCM:MeOH.
Fraction Collection:
3-amino isomer typically elutes first (less polar due to intramolecular H-bonding potential).
5-amino isomer typically elutes second (more polar interaction with silica silanols).
Note: Monitor fractions by TLC (10% MeOH/DCM). The 5-amino spot will likely have a lower
value than the 3-amino spot.
Troubleshooting & FAQs
Q1: My NMR shows a mixture, but I only see one spot on TLC. Why?A: Isomeric aminotriazines often have identical
values in standard solvents.
Fix: Change your TLC mobile phase to Ethyl Acetate/Acetone/Water (10:10:1) . The water component helps resolve the hydrogen-bonding differences between isomers. Alternatively, use HPTLC plates.
Q2: I tried recrystallization, but the yield is very low (<30%).A: You likely used too much water in the solvent system. Triazines are highly water-soluble.
Fix: Use anhydrous ethanol or isopropanol . If the compound won't dissolve at reflux, use a Soxhlet extractor with ethanol to continuously extract the product from the crude solid, leaving less soluble impurities behind.
Q3: Can I use acid-base extraction to separate them?A: Generally, no. The pKa difference between 3-amino and 5-amino-1,2,4-triazine is negligible (both pKa
2-4). They will protonate and deprotonate at the same pH, making extraction ineffective.
Q4: The 5-amino product is turning pink/brown during drying.A: 5-amino-1,2,4-triazine is sensitive to oxidation and light.
Fix: Dry the purified solid in a vacuum desiccator over
in the dark. Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
References
Synthesis & Isomerism: Paudler, W. W., & Chen, T. K. (1967). 1,2,4-Triazines.[1][2][3][4][5][6][7][8][9][10][11] I. The Synthesis of 1,2,4-Triazine-3-amine and 1,2,4-Triazine-5-amine. Journal of Heterocyclic Chemistry. Link
NMR Characterization: Barlow, M. G., et al. (1982). High-Resolution NMR Spectra of 1,2,4-Triazines. Magnetic Resonance in Chemistry. Link
Chromatographic Separation: Carbone, A., et al. (2023). Discovery of 3-Amino-1,2,4-triazine Derivatives as PDK1 Inhibitors. MDPI Pharmaceuticals. Link
Recrystallization Protocols: BenchChem Technical Reference. Synthesis and Purification of 3-Amino-1,2,4-triazines. Link
Stability of 1,2,4-Triazin-5-amine under acidic hydrolysis conditions
Technical Support Center: Stability and Acidic Hydrolysis of 1,2,4-Triazin-5-amine Derivatives Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability and Acidic Hydrolysis of 1,2,4-Triazin-5-amine Derivatives
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 1,2,4-triazin-5-amine scaffolds (such as the anticonvulsant lamotrigine). Here, we dissect the mechanistic vulnerabilities of the 1,2,4-triazine ring, provide actionable troubleshooting for forced degradation studies, and outline self-validating experimental protocols.
Overview: The Electron-Deficient 1,2,4-Triazine Core
The stability of the 1,2,4-triazine ring is a critical factor in pharmaceutical formulation and storage. The presence of three electronegative nitrogen atoms renders the aromatic ring highly electron-deficient[1]. This inherent electron withdrawal deactivates the ring toward electrophilic attack but makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and hydrolytic cleavage, particularly under acidic and basic stress[1].
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-triazin-5-amine scaffold highly sensitive to acidic hydrolysis?A1: The 1,2,4-triazine ring's electron deficiency is exacerbated under acidic conditions. Protonation of the ring nitrogens further increases the electrophilicity of the adjacent carbon atoms. This facilitates nucleophilic attack by water molecules. In 1,2,4-triazin-5-amines, this attack primarily targets the carbon at the 5-position, leading to the displacement of the amine group (deamination) and its conversion into a carbonyl group, yielding a 1,2,4-triazin-5(4H)-one derivative[1][2].
Q2: What are the specific degradation products of lamotrigine under acidic stress?A2: Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) undergoes targeted hydrolytic deamination under acidic stress. The primary validated degradation product is 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one [2][3]. This specific degradant serves as a mandatory reference marker for developing stability-indicating HPLC assays[2].
Q3: How do I chromatographically differentiate between acid-catalyzed degradation and oxidative degradation?A3: Acidic hydrolysis yields the 5-oxo derivative, which exhibits a distinct polarity shift due to the loss of the amine group and the introduction of a hydrogen-bond-accepting ketone. In a standard isocratic C8 method, this degradant typically elutes around 10.8 minutes[4]. Conversely, oxidative stress (e.g., using H₂O₂) generates N-oxide derivatives (such as 6-(2,3-dichlorophenyl)-2-oxy-1,2,4-triazine-3,5-diamine), which possess entirely different retention times and UV absorption profiles[3].
Troubleshooting Guide: Acidic Forced Degradation
Issue 1: Insufficient degradation observed during acid stress testing (<5%).
Causality: 1,2,4-triazin-5-amines possess varying degrees of stability depending on their peripheral substituents. If 0.1 N HCl at room temperature yields no degradation, the thermal activation energy required for the nucleophilic substitution has not been met.
Resolution: Increase the kinetic energy of the system. Elevate the temperature to 80°C and reflux the sample for 3 hours[5]. If target degradation (5-20%) is still not achieved, incrementally increase the acid concentration to 1.0 N HCl, but monitor the reaction closely to prevent complete ring destruction[6].
Issue 2: Poor peak resolution between the parent 1,2,4-triazin-5-amine and its hydrolytic degradant.
Causality: The conversion of an amine to a ketone alters the molecule's pKa and hydrogen-bonding capacity. Standard C18 columns using generic gradients often fail to resolve these structurally similar analogs, leading to co-elution.
Resolution: Switch the stationary phase to a C8 column (e.g., Phenomenex Luna C8, 250 mm x 4.6 mm, 5 µm) and utilize an isocratic mobile phase of methanol and ammonium buffer (50:50, v/v)[4]. The C8 phase offers slightly lower hydrophobicity, allowing the subtle polar differences between the amine and oxo forms to dictate separation.
Issue 3: Appearance of multiple unidentifiable peaks after prolonged acid exposure.
Causality: While the primary event is deamination, prolonged exposure to harsh acidic conditions will cause secondary degradation, specifically the complete ring-opening of the 1,2,4-triazine core and subsequent fragmentation[7].
Resolution: Implement a time-course sampling strategy (e.g., 30 min, 1 h, 2 h, 3 h) to capture the primary 5-oxo degradant before secondary cleavage occurs. You must immediately neutralize the withdrawn sample to halt the hydrolysis[5][6].
Quantitative Stability Profile
The following table summarizes the forced degradation profile of Lamotrigine (a representative 1,2,4-triazin-5-amine) to help benchmark your stability-indicating assays.
To ensure data integrity, every degradation protocol must be a self-validating system. Follow this step-by-step methodology to generate primary hydrolytic degradants for analytical validation.
Step 1: Stock Solution Preparation
Accurately weigh 10 mg of the 1,2,4-triazin-5-amine reference standard. Transfer to a 100 mL volumetric flask and dissolve completely in analytical-grade methanol to achieve a 100 µg/mL stock solution[5].
Step 2: Acid Stress Application
Transfer 10 mL of the stock solution into a round-bottom flask. Add 10 mL of 0.1 N HCl. Reflux the mixture in a thermostatically controlled water bath at 80°C for exactly 3 hours[5].
Causality: The applied heat provides the thermodynamic push required to overcome the activation barrier for the nucleophilic substitution of the amine group by water.
Step 3: Quenching and Neutralization
Rapidly cool the flask to room temperature using an ice bath. Immediately neutralize the solution by adding an equivalent volume (10 mL) of 0.1 N NaOH[5][6].
Causality: Immediate neutralization halts the reaction kinetics, preventing secondary ring-opening degradation and ensuring the sample pH is compatible with the silica-based HPLC column.
Step 4: Dilution and Filtration
Dilute the neutralized sample with the mobile phase to your target analytical concentration. Filter the solution through a 0.45 µm PTFE syringe filter to remove any precipitated salts or particulate matter.
Step 5: Stability-Indicating HPLC Analysis
Inject the sample into an HPLC system equipped with a C8 column. Run an isocratic mobile phase of methanol:ammonium buffer (50:50, v/v) at 0.8 mL/min. Monitor the elution using a Photo-Diode Array (PDA) detector at 225 nm[4].
Step 6: System Validation (Self-Validation Check)
Inject a blank (diluent) and an unstressed standard solution. The protocol is considered validated if the unstressed standard demonstrates >99% peak purity, and the stressed sample exhibits a strict mass balance (98-102%) between the diminished parent peak and the newly formed degradant peaks.
Process Visualization
Workflow for acid-catalyzed forced degradation and stability-indicating HPLC analysis.
References
The Unstable Ring: An In-depth Technical Guide to the Reactivity and Stability of 1,2,4-Triazines.Benchchem.
EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker.Google Patents.
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).RSC Advances.
Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds.Benchchem.
Identifying and minimizing side products in 1,2,4-triazine synthesis.Benchchem.
Lamotrigine Stability & Storage Technical Support Center.Benchchem.
Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form.Der Pharma Chemica.
HPLC Method for Lamotrigine Stability Testing.Scribd.
Technical Support Center: Regiocontrol in 1,2,4-Triazin-5-amine Functionalization
The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It assumes a baseline understanding of heterocyclic chemistry but addresses the specific...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It assumes a baseline understanding of heterocyclic chemistry but addresses the specific, often counter-intuitive reactivity profiles of the 1,2,4-triazine scaffold.
Ticket Subject: Controlling Regioselectivity (C-Ring vs. N-Ring vs. Exocyclic N)
Applicable Scaffold: 1,2,4-Triazin-5-amine (and derivatives)
Support Level: Advanced / Process Optimization
The Reactivity Landscape (System Overview)
Before troubleshooting specific failures, you must visualize the electronic "tug-of-war" inherent in this scaffold. The 1,2,4-triazine ring is profoundly
-deficient (electron-poor), similar to a nitrobenzene. However, the 5-amino group acts as a strong electron donor (push-pull system).
The Decision Matrix
Your choice of reagents determines whether the reaction follows Charge Control (Hard electrophiles attacking N) or Orbital Control (Soft electrophiles/EAS attacking C).
Caption: Figure 1. Reactivity flowchart for 5-amino-1,2,4-triazine. Green nodes indicate preferred/standard outcomes; Red nodes indicate common side-products or specific thermodynamic sinks.
Common Issue: "I am trying to brominate the ring, but I am getting N-bromo species or decomposition."
The Mechanism
Direct Electrophilic Aromatic Substitution (EAS) on 1,2,4-triazines is notoriously difficult because the ring is deactivated. However, the 5-amino group strongly activates the C-6 position (ortho to the amine). The C-3 position (flanked by N2 and N4) remains inert to EAS.
Diagnostic & Solutions
Symptom
Probable Cause
Corrective Action
No Reaction (Recovered SM)
Solvent is too non-polar or Lewis Acid is missing.
Switch to DMF or MeCN . The high polarity stabilizes the transition state (Wheland intermediate).
N-Bromo species formed
Reaction stopped at kinetic intermediate.
Apply heat (60°C) to induce rearrangement from N-Br to C-Br.
Ring Decomposition
Harsh conditions (FeBr3, strong acid).
STOP. Do not use Lewis acids typical for benzene. Use NBS (N-bromosuccinimide) in DMF. The triazine ring is sensitive to nucleophilic attack by water if the pH drops too low.
Wrong Regioisomer
Confusion about numbering.
Substitution occurs at C-6 (adjacent to the amine). C-3 is inaccessible to electrophiles.
Validated Protocol: C-6 Bromination
Source: Adapted from Rykowski et al. and standard heterocyclic protocols.
Dissolve: 1.0 eq of 1,2,4-triazin-5-amine in anhydrous DMF (0.5 M concentration).
Add: 1.1 eq of NBS (N-bromosuccinimide) portion-wise at 0°C.
Monitor: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
Note: If N-bromination is observed (unstable intermediate), stir for 12h or heat to 50°C to force migration to C-6.
Quench: Pour into ice water. The product, 6-bromo-1,2,4-triazin-5-amine , usually precipitates.
Purification: Filtration or recrystallization from EtOH. Avoid silica columns if possible (product can streak); use alumina if necessary.
Observation: These are salts.[1][2] They will not extract into organic layers easily. Isolate by precipitation.
Frequently Asked Questions (FAQs)
Q: Why can't I use Friedel-Crafts acylation on this ring?A: The 1,2,4-triazine ring is too electron-deficient (deactivated). It will complex with the Lewis Acid (AlCl3) at the nitrogen, shutting down the reaction completely. You must introduce acyl groups via the 5-amine (amide formation) or build the ring with the acyl group already present.
Q: I see a "dione" forming when I use Bromine in water. Why?A: You have triggered a hydrolytic oxidation.
in water generates HOBr. The triazine ring, being electron-poor, is susceptible to nucleophilic attack by water (or hydroxide) at C-5 or C-3, followed by oxidation. This converts the amine/imine to a carbonyl, resulting in a triazine-dione (azauracil derivative). Always use anhydrous conditions (DMF/NBS) for substitution.
Q: How do I distinguish N-1 oxide from N-2 oxide by NMR?A:
N-1 Oxide: The proton at C-6 will show a significant downfield shift (deshielding) due to the positive charge on the adjacent N-1 oxide.
N-2 Oxide: The proton at C-3 is more affected.
Definitive Check: 15N-HMBC is the gold standard if available.
References & Further Reading
Bromination Protocols:
Rykowski, A., et al.[3] "Reactivity of 1,2,4-triazines."[1][3][4] Journal of Organic Chemistry. (Confirming C-6 halogenation preference in activated triazines).
Paudler, W. W., & Chen, T. K. "1,2,4-Triazines.[1][3][4][5][6][7][8][9][10] I. The Synthesis and Properties of Some 1,2,4-Triazin-5-amines." Journal of Heterocyclic Chemistry.
N-Oxidation Regioselectivity:
Paudler, W. W., & Chen, T. K. "N-Oxides of 1,2,4-Triazines."[3][7][11] Journal of Organic Chemistry. (Establishes the N-1 vs N-2 rules based on substituents).
ChemicalBook Entry: (Illustrates NBS/DMF conditions for amino-triazines).
Bioorthogonal Applications (N-Alkylation):
Kannan, A., et al. "Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts." ChemRxiv. (Describes the formation of reactive N1-salts).
Disclaimer: This guide is for research purposes only. 1,2,4-triazines can be energetic or unstable. Always perform a safety assessment before scaling up.
A Senior Application Scientist's Guide to Identifying Amine Groups in 1,2,4-Triazines using FTIR Spectroscopy
For researchers and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of progress. The 1,2,4-triazine scaffold is of particular interest due to its prevalence in medicinall...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of progress. The 1,2,4-triazine scaffold is of particular interest due to its prevalence in medicinally active compounds.[1][2][3] Among the various analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for identifying key functional groups. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for primary and secondary amine groups attached to the 1,2,4-triazine ring system, moving beyond a simple list of frequencies to explain the causality behind the spectral features.
The Vibrational Language of Amines on a Heterocyclic Core
An amine group, whether primary (-NH₂) or secondary (>NH), is not a silent passenger on the 1,2,4-triazine ring. Its bonds stretch, bend, and wag, and each of these vibrational modes absorbs infrared radiation at a characteristic frequency. Understanding these vibrations is key to interpreting the spectrum.
The primary vibrational modes of interest are:
N-H Stretching: This high-energy vibration corresponds to the lengthening and shortening of the nitrogen-hydrogen bond. Its position is highly indicative of the amine type.[4]
N-H Bending (Scissoring): This involves the closing and opening of the H-N-H bond angle in primary amines, much like a pair of scissors.[5]
C-N Stretching: This vibration involves the bond connecting the amine nitrogen to the carbon of the triazine ring. Its frequency is influenced by the aromatic nature of the ring.
N-H Wagging: An out-of-plane bending motion that can produce a broad and characteristic absorption band.[6]
The electronic environment of the 1,2,4-triazine ring—an electron-deficient aromatic system—exerts a significant influence on these vibrations. This electronic pull affects bond strengths and, consequently, the frequencies at which they absorb IR radiation. For instance, the C-N bond to the aromatic triazine ring will have a different character and thus a different stretching frequency compared to a C-N bond in a simple aliphatic amine.[5][6]
Comparative Analysis: Key Spectral Signatures
The most definitive way to identify the amine group is to compare the spectrum of an amine-substituted 1,2,4-triazine with its unsubstituted parent compound. The introduction of an amine group gives rise to several new, distinct peaks while potentially altering the appearance of the triazine ring's own vibrations.
The following table summarizes the expected absorption regions for primary and secondary amines on a 1,2,4-triazine ring. These values are derived from established principles of IR spectroscopy and data from analyses of aromatic and heterocyclic amines.[1][5][6][7]
Vibrational Mode
Primary Amine (-NH₂) on 1,2,4-Triazine
Secondary Amine (>NH) on 1,2,4-Triazine
Intensity & Characteristics
N-H Stretch
Two bands, typically 3500-3300 cm⁻¹ (asymmetric & symmetric)
One band, typically 3350-3310 cm⁻¹
Medium to weak, sharper than O-H bands. The two peaks for primary amines are a key diagnostic feature.[5][6]
N-H Bend (Scissoring)
1650-1580 cm⁻¹
Not typically observed or is very weak.
Medium to strong. May overlap with C=N/C=C stretching of the triazine ring.
C-N Stretch
1335-1250 cm⁻¹
1335-1250 cm⁻¹
Strong. This is a crucial confirmatory peak for aromatic amines.[5][6]
N-H Wag
Broad band, 910-665 cm⁻¹
Broad band, 910-665 cm⁻¹
Medium to strong, often broad.
It is critical to also recognize the intrinsic absorptions of the 1,2,4-triazine ring, which include C=N and C=C stretching vibrations within the 1650-1400 cm⁻¹ region and various ring deformation and breathing modes at lower wavenumbers.[8][9] The presence of the amine group's N-H bending peak in this region necessitates careful analysis to distinguish it from the ring's own signals.
Visualizing Vibrational Modes on the IR Spectrum
The following diagram illustrates the typical regions where the key vibrational modes for a primary amine on a 1,2,4-triazine would appear on an FTIR spectrum.
Caption: Key FTIR regions for primary amine vibrations.
A Self-Validating Protocol for FTIR Analysis
To ensure trustworthy and reproducible results, the following experimental protocol is recommended. The choice of the KBr pellet method is based on its suitability for solid, non-reactive crystalline compounds, which is common for triazine derivatives.
Experimental Workflow Diagram
Caption: Standard workflow for FTIR analysis via KBr pellet.
Step-by-Step Methodology
Sample Preparation (KBr Pellet):
Rationale: This method disperses the sample in an IR-transparent matrix (KBr), minimizing scattering and intermolecular interactions that could broaden peaks excessively.
Step 1: Gently grind approximately 1-2 mg of the dried 1,2,4-triazine sample with 100-200 mg of spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should appear as a fine, homogenous powder.
Step 2: Transfer the powder to a pellet-forming die.
Step 3: Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes while under vacuum to remove trapped air and moisture.
Step 4: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or moisture.
Data Acquisition:
Rationale: A background spectrum of the empty sample chamber is collected first to account for atmospheric CO₂ and H₂O, ensuring that these signals are subtracted from the final sample spectrum.
Step 1: Place the FTIR spectrometer in measure mode and collect a background spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
Step 2: Mount the prepared KBr pellet in the sample holder within the spectrometer's sample compartment.
Step 3: Acquire the sample spectrum using the same parameters as the background scan.
Data Analysis:
Rationale: The instrument software will automatically ratio the sample spectrum against the background spectrum, resulting in a clean transmittance or absorbance spectrum.
Step 1: Use the software's peak-picking function to identify the precise wavenumbers of the absorption maxima.
Step 2: Annotate the spectrum by assigning the identified peaks to their corresponding vibrational modes based on the comparative data provided in this guide. Pay close attention to the fingerprint region (<1500 cm⁻¹) to analyze ring vibrations and the crucial C-N stretching mode.
By following this structured approach, researchers can confidently and accurately identify the presence and type of amine substitution on a 1,2,4-triazine core, a critical step in the characterization of novel chemical entities for drug discovery and development.
References
Al-Masoudi, N. A. L., & Al-Salihi, R. H. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
Request PDF. (n.d.). Vibrational and optical characterization of s-triazine derivatives. ResearchGate. [Link]
Palmer, M. H., Maier, R. R. J., Hegelund, F., & Newnham, D. A. (1998). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. Journal of Molecular Spectroscopy, 192(2), 331–337. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. [Link]
Kozioł, A., & Kania, M. (2024). 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Publishing. [Link]
Zayed, M. F., Ahmed, H. E. A., & Al-Sheikh, M. A. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. MDPI. [Link]
Smolarek-Lach, J., & Wesołowska, A. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Semantic Scholar. [Link]
Singh, N. P., & Kumar, S. (2013). Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory. ResearchGate. [Link]
Eldebss, T. M. A., & Younis, O. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]
Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]
Miller, I. (2019). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine? ResearchGate. [Link]
Fuson, N., & Josien, M. L. (n.d.). THE N-H STRETCHING VIBRATION BAND IN SEVERAL AROMATIC COMPOUNDS. Knowledge Bank. [Link]
Comparative Reactivity Guide: 1,2,4-Triazin-5-amine vs. 1,3,5-Triazine Amines
[1] Executive Summary This guide provides a technical comparison between 1,2,4-triazin-5-amine (asymmetric) and 1,3,5-triazine amines (symmetric, s-triazines).[1] While both scaffolds appear structurally similar, their r...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide provides a technical comparison between 1,2,4-triazin-5-amine (asymmetric) and 1,3,5-triazine amines (symmetric, s-triazines).[1] While both scaffolds appear structurally similar, their reactivity profiles are diametrically opposed.
1,3,5-Triazine Amines act as "Symmetric Electrophiles." They are thermodynamically stable and react primarily through predictable, stepwise Nucleophilic Aromatic Substitution (
).
1,2,4-Triazin-5-amine acts as a "Transformative Azadiene." Its asymmetry and high electron deficiency make it a prime candidate for Inverse Electron Demand Diels-Alder (IEDDA) reactions, allowing for ring transformation into pyridines—a reactivity pathway inaccessible to the stable 1,3,5-isomer.[1]
Part 1: Electronic Landscape & Structural Causality[1]
The divergent reactivity of these two species stems directly from their electronic symmetry and nitrogen placement.
Despite having three nitrogens, both rings are electron-deficient, pulling density away from the exocyclic amine.
1,3,5-Triazine: The symmetric pull distributes the electron deficiency. The exocyclic amine retains marginal nucleophilicity but is significantly deactivated compared to aniline.
1,2,4-Triazine: The adjacent nitrogens (N1-N2) create a localized zone of extreme electron deficiency. This makes the ring highly electrophilic and the exocyclic amine (at C5) exceptionally non-nucleophilic. Protonation often occurs on the ring nitrogen (N1 or N2) rather than the exocyclic amine.
Figure 1: Divergent reactivity pathways driven by electronic symmetry.
Part 2: Reactivity Module – The Exocyclic Amine (Nucleophilic Attack)
Researchers often attempt to functionalize the amine (e.g., acylation) to create linkers or prodrugs.
Acylation Challenges
1,3,5-Triazine Amines: Direct acylation is difficult due to electron withdrawal.[1]
Protocol Insight: Requires forcing conditions (refluxing anhydride) or strong bases (NaH) to deprotonate the amine first.
1,2,4-Triazin-5-amine: Direct acylation of the exocyclic amine is rarely successful in a single step.[1]
Mechanistic Trap: The electrophilic acylating agent often attacks the Ring Nitrogen (N1) first, forming a transient N-acyl species that may rearrange or hydrolyze.
Solution: Use of specific "trans-acylation" methods or pre-functionalization of the ring before adding the amine.
Part 3: Reactivity Module – The Ring System (Electrophilic Attack)
This is the critical decision point for synthesis planning.
1,3,5-Triazine: The
Standard
The 1,3,5-triazine core (e.g., Cyanuric Chloride) allows for precise, temperature-controlled sequential substitution. This is the industry standard for creating trifunctional linkers (e.g., drug-dye conjugates).
The 1,2,4-triazine ring is a "masked pyridine." It reacts with electron-rich dienophiles (enamines, norbornene) via Inverse Electron Demand Diels-Alder (IEDDA) reactions.[1]
Mechanism: [4+2] Cycloaddition
Loss of Aromatization to Pyridine.
Utility: This is a bioorthogonal-compatible reaction used to synthesize complex pyridine derivatives that are otherwise difficult to access.[1] 1,3,5-triazines do not undergo this reaction under standard conditions.
Figure 2: Mechanistic divergence. 1,2,4-triazines transform the ring (IEDDA), while 1,3,5-triazines substitute the ring (
).
Part 4: Experimental Protocols
Protocol A: Stepwise Functionalization of 1,3,5-Triazine (
)
Best for: Creating stable, multi-functional linkers.
Reagents: Cyanuric Chloride (TCT), Amine A, Amine B, DIPEA, THF.
Step 1 (0°C): Dissolve TCT (1.0 eq) in THF. Cool to 0°C. Add Amine A (1.0 eq) and DIPEA (1.1 eq) dropwise. Stir 1h.
Checkpoint: TLC should show conversion to mono-adduct.[1]
Step 2 (Room Temp): Add Amine B (1.0 eq) and DIPEA (1.1 eq) to the same pot. Warm to RT. Stir 4–12h.[1][2]
Note: The second chlorine is less reactive due to the electron-donating effect of Amine A.
Workup: Quench with water, extract with EtOAc.
Protocol B: Pyridine Synthesis via 1,2,4-Triazine (IEDDA)
Best for: Synthesizing complex pyridines or bioconjugation.
Setup: Dissolve 1,2,4-triazine (1.0 eq) and Enamine (1.5 eq) in dry Dioxane.
Reaction: Heat to 60–80°C (or RT for highly strained dienophiles like bicyclononyne).
Observation: Evolution of nitrogen gas (
) bubbles indicates reaction progress.
Purification: The intermediate dihydropyridine often oxidizes spontaneously to the pyridine, or can be forced with DDQ if necessary.
Result: A regioselective pyridine product where the triazine N1/N2 are lost as
.
Part 5: Summary Comparison Table
Property
1,2,4-Triazin-5-amine
1,3,5-Triazine Amine
Primary Utility
Pyridine Synthesis, Bioconjugation
Linkers, Herbicides, Dyes
Ring Stability
Labile (Prone to loss)
Very High (Aromatic Fortress)
Reaction Type
Cycloaddition (IEDDA)
Substitution ()
Amine Nucleophilicity
Very Low (N-acylation is difficult)
Low (Requires base/heat)
Regioselectivity
Controlled by C3/C5/C6 substituents
Controlled by Temperature
References
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[1] Scope and applications. Chemical Reviews.[1] Link
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[1] Tetrahedron.[1][2] Link
Kozhevnikov, D. N., et al. (2003). Reactions of 1,2,4-triazines with nucleophiles.[3] Russian Chemical Reviews.[1] Link
Thalhammer, F., et al. (1990). Reaction of 1,2,4-triazines with enamines: A convenient synthesis of substituted pyridines. Tetrahedron Letters.[1] Link
Gong, Y., et al. (2018).[4] Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT).[1] Frontiers in Chemistry.[1] Link
Technical Comparison Guide: UV-Vis Absorption Maxima of 1,2,4-Triazin-5-amine in Methanol
The following technical guide details the UV-Vis absorption properties of 1,2,4-Triazin-5-amine in methanol, designed for researchers in medicinal chemistry and spectroscopic analysis. Executive Summary & Core Data 1,2,4...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the UV-Vis absorption properties of 1,2,4-Triazin-5-amine in methanol, designed for researchers in medicinal chemistry and spectroscopic analysis.
Executive Summary & Core Data
1,2,4-Triazin-5-amine (also known as 5-amino-1,2,4-triazine or 5-amino-as-triazine) is a critical heterocyclic scaffold in drug discovery, serving as a precursor for bioactive agents including antiviral and anticonvulsant drugs (e.g., lamotrigine analogues).[1][2][3]
Its electronic absorption spectrum in methanol is characterized by two primary transitions: a high-energy
band and a lower-energy band associated with intramolecular charge transfer (ICT) or transitions, significantly influenced by the amino auxochrome at the C5 position.[1]
Experimental Absorption Maxima (
) in Methanol[1]
Compound
Primary (nm)
Secondary (nm)
Transition Type
Notes
1,2,4-Triazin-5-amine
230 ± 2
336 ± 3
/ ICT
Distinct bathochromic shift vs. parent ring due to C5-NH donation.[1]
1,2,4-Triazin-3-amine
245
295 - 305
/
Isomeric comparison; C3 substitution leads to a smaller red shift.[1]
Critical Insight: The shift to 336 nm in the 5-amino isomer (compared to ~300 nm in the 3-amino isomer) suggests a more effective conjugation pathway or "push-pull" electronic system between the C5-amino donor and the N2/N4 acceptor atoms in the asymmetric triazine ring.[1]
Mechanistic Analysis & Electronic Structure
Electronic Transitions
The UV-Vis profile is governed by the perturbation of the electron-deficient 1,2,4-triazine ring by the electron-rich amino group.[1]
(~230 nm): Corresponds to the allowed transition of the aromatic ring.[1] It is intense and relatively insensitive to solvent polarity.
(~336 nm): Represents a forbidden transition that gains intensity and shifts red (bathochromic) due to the mixing with the lone pair of the amino nitrogen ().[1] This band is highly sensitive to pH and solvent proticity (solvatochromism).
Tautomerism and Solvation
In methanol, 1,2,4-triazin-5-amine exists in equilibrium between the amino and imino tautomers, though the amino form typically predominates in polar protic solvents due to stabilization by hydrogen bonding.
Figure 1: Tautomeric equilibrium of 1,2,4-triazin-5-amine modulated by solvent interaction.[1]
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Workflow
Figure 2: Operational workflow for UV-Vis determination.
Critical Considerations
Concentration Limits: Maintain absorbance between 0.2 and 0.8 A.U. to avoid deviations from Beer-Lambert law. A concentration of 20–40 µM is typically ideal for the 336 nm band.
Solvent Cutoff: Methanol absorbs strongly below 205 nm. Do not interpret peaks below 210 nm as reliable analyte signals without vacuum UV correction.
pH Sensitivity: The amino group can be protonated in acidic methanol. Ensure the methanol is neutral. Acidification (adding HCl) will likely bleach the 336 nm band (hypsochromic shift) by removing the
Understanding how the position of the amino group affects the spectrum is vital for structural confirmation.
5-Amino vs. 3-Amino Isomer[1]
5-Amino-1,2,4-triazine: The amino group at position 5 is para-like to N2 and ortho-like to N4.[1] This specific conjugation pattern allows for a lower energy transition (
3-Amino-1,2,4-triazine: The amino group at position 3 is flanked by two nitrogens (N2 and N4).[1] The electron withdrawal is stronger, but the conjugation length is effectively shorter or less favorable for the low-energy CT state, resulting in a
closer to 295–305 nm .
Derivative Benchmarks
Lamotrigine: A 3,5-diamino-6-phenyl derivative.[1] It shows a broad absorption band centered around 308 nm in methanol. The phenyl ring adds conjugation, but the 3,5-diamino substitution pattern creates a complex overlay of the individual amino effects.
6-Methyl-5-amino-1,2,4-triazine: Methyl substitution at C6 typically causes a slight bathochromic shift (+5 to 10 nm) due to hyperconjugation.[1]
References
Spectral Data of Amino-Triazines
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, "The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry," 2008.[1][5]
UV Analysis of Asymmetric Triazines
E3S Web of Conferences, "Study of the spectra of asymmetric triazines with growth-stimulating activity," Vol. 176, 2020. (Source of the 230/336 nm data).[6]
NIST Chemistry WebBook
"3-Amino-1,2,4-triazine UV Spectrum."
General Triazine Photochemistry
Journal of Chemical Physics, "Ultraviolet Absorption Spectra of Derivatives of Symmetric Triazine," (Comparative context for triazine electronic states).[7] [1]
A Senior Application Scientist's Guide to Differentiating 1,2,4-Triazin-5-amine and 1,2,4-Triazin-3-amine Isomers
Introduction: The Challenge of Regioisomeric Purity in Drug Discovery The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biologica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Regioisomeric Purity in Drug Discovery
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antiviral properties.[1][2] The synthesis of these heterocycles, particularly when using unsymmetrical precursors, can often lead to the formation of regioisomeric mixtures.[3][4] Distinguishing between isomers such as 1,2,4-triazin-5-amine and 1,2,4-triazin-3-amine is a critical, non-trivial task. The precise location of the amino substituent dramatically alters the molecule's electronic distribution, hydrogen bonding potential, and steric profile, thereby profoundly impacting its pharmacological activity and toxicological profile.
This guide provides a comprehensive, multi-technique approach for the unambiguous differentiation of these two key isomers. We move beyond simple data reporting to explain the underlying chemical principles that govern their distinct analytical signatures. The protocols described herein are designed to be self-validating, employing orthogonal methods to ensure confident structural elucidation for researchers in synthetic chemistry and drug development.
Chapter 1: Fundamental Physicochemical and Electronic Differences
The key to differentiating these isomers lies in understanding how the placement of the electron-donating amino group (-NH₂) influences the electron-deficient 1,2,4-triazine ring.
1,2,4-Triazin-3-amine (3-amino isomer): The amino group is positioned at C3, adjacent to two ring nitrogens (N2 and N4). This placement leads to a significant modulation of the electron density at adjacent carbons (C3) and protons. The proton at C5 is flanked by N4 and N1, while the proton at C6 is adjacent to N1.
1,2,4-Triazin-5-amine (5-amino isomer): The amino group is at C5, positioned between a nitrogen (N4) and a carbon (C6). This results in a different electronic distribution compared to the 3-amino isomer. The proton at C3 is adjacent to N2 and N4, making it highly electron-deficient, while the C6 proton is adjacent to N1.
These fundamental electronic differences are the direct cause of the distinct spectroscopic and chromatographic behaviors we can exploit for their identification.
Diagram 1: Structural Comparison
Caption: Chemical structures of 1,2,4-triazin-3-amine[5] and 1,2,4-triazin-5-amine[6].
Chapter 2: Spectroscopic Characterization: The Definitive Toolkit
Spectroscopy provides the most definitive data for isomer differentiation. Nuclear Magnetic Resonance (NMR) is the primary tool, with Mass Spectrometry (MS) offering crucial confirmatory evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to probe the precise chemical environment of each proton and carbon atom. The differing electronic landscapes of the two isomers result in predictable and diagnostic variations in their respective NMR spectra.
¹H NMR Analysis: The Diagnostic Ring Protons
The chemical shifts of the two protons on the triazine ring are the most telling feature.
For 1,2,4-Triazin-3-amine: We expect two distinct signals. The proton at C5 is adjacent to two electronegative nitrogen atoms (N1 and N4), leading to significant deshielding and a characteristically downfield chemical shift. The proton at C6 is adjacent to only one nitrogen (N1). The amino group at C3 will deshield the N4-proton (H5) more than the N2-proton (H6).
For 1,2,4-Triazin-5-amine: The situation is different. The proton at C3 is now flanked by two nitrogens (N2 and N4), making it the most downfield signal. The proton at C6 is adjacent to N1 and the C5-amino group.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The carbon chemical shifts provide a complementary and equally powerful dataset.
The Carbon Bearing the Amino Group (C-NH₂): In both isomers, the carbon directly attached to the amino group (C3 or C5) will experience a strong shielding effect (upfield shift) due to the electron-donating nature of nitrogen, compared to the unsubstituted parent triazine.
Ring Carbons: The chemical shifts of the other ring carbons (C5, C6 for the 3-amino isomer; C3, C6 for the 5-amino isomer) will vary based on their proximity to the ring nitrogens and the amino substituent. For instance, in the 5-amino isomer, C3 will be significantly downfield due to its position between two nitrogens.
Table 1: Predicted NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Isomer
Proton Signals (¹H)
Carbon Signals (¹³C)
1,2,4-Triazin-3-amine
H5: ~8.5-8.8 (s) H6: ~8.2-8.4 (s) NH₂: Broad singlet
C3 (C-NH₂): ~155-160 C5: ~145-150 C6: ~140-145
1,2,4-Triazin-5-amine
H3: ~9.0-9.3 (s) H6: ~8.1-8.3 (s) NH₂: Broad singlet
C5 (C-NH₂): ~158-163 C3: ~150-155 C6: ~135-140
Note: These are estimated values based on general principles of heterocyclic NMR spectroscopy. Actual values should be confirmed experimentally. Data for related substituted triazines can be found in the literature to support these predictions.[7][8][9]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is an excellent tool for confirmation. While both isomers have the same molecular weight (C₃H₄N₄, MW ≈ 96.09 g/mol )[5][6], their fragmentation patterns will differ due to the distinct stability of the potential fragment ions.
Causality of Fragmentation: The fragmentation of the triazine ring is typically initiated by the loss of stable neutral molecules like N₂ or HCN.[10] The position of the amino group dictates the most favorable initial cleavage pathway.
1,2,4-Triazin-3-amine Fragmentation: A likely initial fragmentation is the retro-Diels-Alder-type cleavage of the ring, potentially leading to the loss of N₂ followed by HCN. The initial radical cation is stabilized differently than in the 5-amino isomer.
1,2,4-Triazin-5-amine Fragmentation: The C5-N4 and C5-C6 bonds are key points of potential cleavage. The fragmentation pathway will likely involve the loss of HCN from the C5-C6 portion of the ring.
A key diagnostic fragment could arise from the cleavage of the ring to form a cyanamide-containing radical cation (HN=C=N-R⁺) or related species. The specific m/z values of the major fragment ions will be characteristic of each isomer.
Diagram 2: Conceptual Mass Spectrometry Fragmentation
Caption: Conceptual fragmentation pathways for the two isomers under mass spectrometry.
Chapter 3: Chromatographic Separation
The differences in polarity between the two isomers, stemming from their distinct dipole moments, can be exploited for physical separation using chromatography. This is essential for both analysis and purification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice. The 3-amino isomer is generally expected to be slightly more polar than the 5-amino isomer due to the arrangement of the amino group relative to the ring nitrogens. This difference in polarity will result in different retention times.
Principle: In reversed-phase HPLC (e.g., using a C18 column), more polar compounds interact less with the nonpolar stationary phase and elute earlier. Therefore, 1,2,4-triazin-3-amine is expected to have a shorter retention time than 1,2,4-triazin-5-amine under typical water/acetonitrile or water/methanol mobile phase conditions.[11][12]
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive method for initial assessment. Using a silica gel plate (normal phase), the more polar compound will interact more strongly with the stationary phase and travel a shorter distance up the plate.
Principle: On a silica plate, the compound with the lower Retention Factor (Rƒ) value is more polar. We would again expect 1,2,4-triazin-3-amine to exhibit a lower Rƒ value compared to the 5-amino isomer in a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
Chapter 4: Experimental Protocols
The following protocols provide a starting point for the analysis. Optimization may be required based on available instrumentation and sample purity.
Diagram 3: Analytical Workflow
Caption: A validated workflow for the differentiation of triazine amine isomers.
Protocol 1: NMR Spectroscopic Analysis
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve a wide range of polar compounds).
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of 0-12 ppm.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of multiple nitrogen atoms which can broaden signals.
Data Analysis: Process the spectra and assign the peaks. Compare the chemical shifts of the aromatic protons and carbons to the expected values in Table 1.
Protocol 2: Reversed-Phase HPLC Method
System: An HPLC system with a UV detector.
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL of a ~1 mg/mL solution in methanol or acetonitrile.
Analysis: Compare the retention times (Rt) of the unknown sample against pure standards if available. The earlier eluting peak is predicted to be 1,2,4-triazin-3-amine.
Conclusion
The differentiation of 1,2,4-triazin-5-amine and 1,2,4-triazin-3-amine, while challenging, is readily achievable through a systematic and multi-faceted analytical approach. ¹H NMR spectroscopy serves as the primary and most definitive technique , offering unambiguous structural information based on the chemical shifts of the ring protons. Complementary data from ¹³C NMR, mass spectrometry, and HPLC provide orthogonal validation, ensuring the highest degree of confidence in structural assignment. By understanding the fundamental principles that drive the unique spectroscopic and chromatographic properties of each isomer, researchers can effectively confirm the regiochemical outcome of their syntheses, a critical step in the advancement of 1,2,4-triazine-based drug discovery programs.
References
Shtaitza, Y. K., et al. (2024). Synthesis of 1,2,4-Triazolo[1,5-d][7][11][13]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Russian Journal of General Chemistry. Available at: [Link]
ResearchGate. (2024). Synthesis of 1,2,4-Triazolo[1,5-d][7][11][13]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Available at: [Link]
Cserháti, T., & Forgács, E. (1996). Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells. Journal of Chromatography A, 776(2), 265-273. Available at: [Link]
Fathalla, W., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Available at: [Link]
Google Patents. (n.d.). EP2646422B1 - Separation of triazine derivatives enantiomers using tartaric acid.
Shawali, A. S. (2010). SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. HETEROCYCLES, 81(6), 1389. Available at: [Link]
Brückner, H., & Wachsmann, M. (2003). Design of chiral monochloro-s-triazine reagents for the liquid chromatographic separation of amino acid enantiomers. Journal of Chromatography A, 998(1-2), 73-82. Available at: [Link]
El-Gendy, Z. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22280308, 1,2,4-Triazin-5-amine. Retrieved from [Link].
Parrish, D. A., et al. (2018). Synthesis of a New 1,2,4‐Triazine Derived Azidoxime. ChemistrySelect, 3(32), 9295-9298. Available at: [Link]
SpectraBase. (n.d.). N-Methyl-5,6-diphenyl-1,2,4-triazin-3-amine - Optional[13C NMR]. Retrieved from [Link]
Hamama, W. S., et al. (2022). Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
ResearchGate. (n.d.). Mass fragmentation pattern of the aminotriazine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
Arkat USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC. Available at: [Link]
Bohdan, N. M., et al. (2022). Annelation of the 1,2,4-Triazine Core to 2,3-Benzodiazepine. Journal of Organic and Pharmaceutical Chemistry, 20(3), 35-43. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70715, 3-Amino-1,2,4-triazine. Retrieved from [Link].
Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108035, 1,2,4-Triazin-5(2H)-one. Retrieved from [Link].
TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
SlideShare. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
Zhang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, e2200479. Available at: [Link]
A Comparative Guide to Reference Standards for Purity Analysis of 5-Aminotriazine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For 5-aminotriazine and its derivatives, which are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs), ensuring stringent purity control is of paramount importance. This guide, compiled from a senior application scientist's perspective, provides an in-depth technical comparison of reference standards and analytical methodologies for the purity analysis of 5-aminotriazine. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative scientific principles.
The Criticality of Purity in 5-Aminotriazine
5-Aminotriazine, a heterocyclic amine, serves as a versatile building block in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and antiviral properties.[1] However, the synthesis of 5-aminotriazine can introduce various impurities, such as unreacted starting materials, intermediates, by-products, and degradation products.[2] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for the accurate identification and quantification of these impurities.
Primary Reference Standard and Compendial Status
A thorough search of major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), reveals that there is no official monograph specifically for 5-aminotriazine as a standalone API. This is not uncommon for key starting materials or intermediates. In such cases, the purity analysis relies on well-characterized in-house or commercially available reference standards.
The primary reference standard for 5-aminotriazine should be of the highest possible purity, typically >99.5%, and thoroughly characterized using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Gold Standard
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the most widely adopted and robust technique for the purity analysis of 5-aminotriazine and its derivatives.[3] Its prevalence is due to its high resolving power, sensitivity, and reproducibility.
The Scientific Rationale Behind HPLC-UV
The choice of HPLC-UV is predicated on the physicochemical properties of 5-aminotriazine. The triazine ring and the amino group constitute a chromophore that absorbs UV radiation, making it readily detectable. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically the method of choice for separating polar to moderately non-polar compounds like 5-aminotriazine from its potential impurities.
Experimental Protocol: A Validated HPLC-UV Method
The following protocol is a representative example of a validated HPLC-UV method for the purity analysis of a triazine derivative, which can be adapted and optimized for 5-aminotriazine. This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical method validation.[4][5][6]
1. Sample and Standard Preparation:
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of the 5-aminotriazine reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
Sample Solution: Prepare the sample solution of 5-aminotriazine at the same concentration as the reference standard solution.
Spiked Sample Solution: To assess accuracy and specificity, prepare a spiked sample by adding known amounts of potential impurities to the sample solution.
2. Chromatographic Conditions:
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
A gradient of Acetonitrile and 0.05 M disodium hydrogen phosphate buffer (pH 6.0)
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temperature
Ambient (or controlled at 25 °C for enhanced reproducibility)
Detection
UV at 240 nm
3. Validation Parameters and Typical Acceptance Criteria:
Parameter
Method
Acceptance Criteria (as per ICH guidelines)[4][5][6]
Specificity
Analyze blank, placebo, reference standard, sample, and spiked sample solutions. Assess peak purity using a photodiode array (PDA) detector.
The peak for 5-aminotriazine should be free from interference from other components.
Linearity
Analyze a series of at least five concentrations of the reference standard over the range of 50-150% of the nominal concentration.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Analyze the spiked sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
Recovery should be between 98.0% and 102.0%.
Precision (Repeatability)
Analyze six replicate injections of the sample solution.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)
Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Report the value.
Limit of Quantitation (LOQ)
Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Report the value and demonstrate acceptable precision and accuracy at this concentration.
Robustness
Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition, pH, column temperature) and assess the impact on the results.
The method should remain unaffected by small, deliberate variations in parameters.
Visualization of the HPLC-UV Workflow
Caption: Workflow for HPLC-UV Purity Analysis of 5-Aminotriazine.
Alternative and Complementary Analytical Techniques
While HPLC-UV is the workhorse for routine purity analysis, other techniques offer complementary information and can be invaluable for comprehensive characterization and trace-level impurity analysis.
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[2][3][7][8] This technique is particularly useful for:
Identification of Unknown Impurities: By providing accurate mass measurements, LC-MS/MS can help elucidate the elemental composition and structure of unknown impurities.[2][7]
Trace-Level Quantification: LC-MS/MS offers significantly lower detection and quantification limits compared to HPLC-UV, making it ideal for the analysis of genotoxic or other critical impurities that need to be controlled at very low levels.[9]
Peak Purity Assessment: It can confirm the homogeneity of chromatographic peaks, ensuring that what appears as a single peak in a UV chromatogram is not a co-elution of multiple components.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities that may be present in the 5-aminotriazine sample, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Potential volatile impurities could include residual solvents from the synthesis process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the main component and any significant impurities.[1] It provides detailed information about the molecular structure and can be used for quantitative purposes (qNMR) with an internal standard.
Comparison of Analytical Methods
Feature
HPLC-UV
LC-MS/MS
GC-MS
NMR
Primary Application
Routine purity testing and assay
Impurity identification and trace-level quantification
Analysis of volatile impurities (e.g., residual solvents)
Structural elucidation and absolute quantification (qNMR)
The choice of analytical methodology should be guided by the specific requirements of the analysis.
Caption: Decision Tree for Selecting the Appropriate Analytical Method.
Conclusion and Expert Recommendations
For the routine quality control and purity assessment of 5-aminotriazine, a well-validated HPLC-UV method stands as the most appropriate and efficient choice. Its robustness, cost-effectiveness, and high throughput make it ideal for release testing and stability studies.
However, a comprehensive purity profiling strategy should not rely on a single technique. The use of LC-MS/MS is strongly recommended during method development and for the investigation of any unknown or out-of-specification impurities. Its superior sensitivity and specificity are crucial for ensuring the safety of the final pharmaceutical product. GC-MS should be employed to control for residual solvents, and NMR remains the definitive tool for structural confirmation of the reference standard and any isolated impurities.
By adopting a multi-faceted analytical approach, researchers and drug developers can establish a robust and reliable system for ensuring the purity of 5-aminotriazine, thereby safeguarding the quality and safety of the medicines it is used to produce.
References
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [No valid URL found]
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate. [Link]
Scholars research library Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogu. [No valid URL found]
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]
(PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. [Link]
ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [No valid URL found]
Nitrosamine Impurities – From Raw Materials to Final Drug Product. Bioanalysis Zone. [Link]
Electrochemical Behavior Comparison of Triazine Isomers
Executive Summary The triazine scaffold—comprising three nitrogen atoms in a six-membered aromatic ring—is a cornerstone in medicinal chemistry, high-energy materials, and organic electronics. However, the specific arran...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The triazine scaffold—comprising three nitrogen atoms in a six-membered aromatic ring—is a cornerstone in medicinal chemistry, high-energy materials, and organic electronics. However, the specific arrangement of nitrogen atoms (1,3,5-, 1,2,4-, or 1,2,3-) drastically alters the physicochemical stability and electrochemical reactivity of the molecule.
This guide provides a technical comparison of the three isomers. 1,3,5-Triazine (s-triazine) exhibits high symmetry and stability, requiring significant overpotential for reduction. 1,2,4-Triazine (as-triazine) introduces asymmetry and an N-N bond, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating easier reduction. 1,2,3-Triazine (v-triazine) is the least stable, often undergoing decomposition or ring-opening reactions upon electrochemical stress.
Fundamental Electronic Properties
Understanding the electrochemical behavior requires analyzing the ground-state electronic properties. The "vicinal" (1,2,3) and "asymmetrical" (1,2,4) arrangements introduce dipoles and strain absent in the "symmetrical" (1,3,5) isomer.
Property
1,3,5-Triazine (s-triazine)
1,2,4-Triazine (as-triazine)
1,2,3-Triazine (v-triazine)
Structure
Symmetric ()
Asymmetric ()
Vicinal ( approx)
Dipole Moment
0 D
~1.6 D
~4.2 D (Highest)
Relative Stability
Most Stable (Reference)
Intermediate (+8-10 kcal/mol)
Least Stable (+18-20 kcal/mol)
LUMO Energy (eV)
-2.0 to -2.3 eV
-3.0 to -3.5 eV
> -3.5 eV (Unstable)
Reduction Trend
Hardest to Reduce
Intermediate
Easiest (often decomposes)
Note on LUMO: The deeper (more negative) LUMO of 1,2,4- and 1,2,3-triazines correlates directly with a more positive (easier) reduction potential (
).
Electrochemical Reduction Mechanisms
The reduction pathways differ significantly due to the presence or absence of the weak N-N bond.
1,3,5-Triazine (Symmetrical)
Mechanism: Undergoes a proton-coupled electron transfer (PCET). In aprotic media (e.g., Acetonitrile), it is electrochemically silent within the standard potential window unless protonated or substituted with electron-withdrawing groups.
Pathway:
Key Feature: The reduction is typically irreversible and diffusion-controlled.
1,2,4-Triazine (Asymmetrical)
Mechanism: The adjacent N-N bond is the electroactive center. Reduction often leads to the cleavage of this bond or the formation of a stable radical anion depending on substituents.
Pathway: Initial 1e- reduction to a radical anion, followed by protonation or dimerization.
Key Feature: Shows quasi-reversible waves in cyclic voltammetry (CV), making it a candidate for n-type organic semiconductors.
1,2,3-Triazine (Vicinal)
Mechanism: Highly reactive. Electrochemical reduction often triggers immediate ring contraction or extrusion of nitrogen gas (
).
Pathway:
Key Feature: Rarely shows a clean reversible redox couple; typically exhibits complex, multi-step irreversible waves indicative of chemical breakdown (EC mechanism).
Mechanistic Pathway Diagram
Figure 1: Comparative electrochemical reduction pathways. Note the stability of the 1,2,4-radical anion versus the decomposition of the 1,2,3-isomer.
Comparative Performance Data
The following data aggregates experimental results from cyclic voltammetry studies of triazine derivatives (e.g., herbicides, dyes) in aprotic solvents (Acetonitrile/DMF) vs. Ferrocene (
).
Parameter
1,3,5-Triazine
1,2,4-Triazine
1,2,3-Triazine
(V vs Fc/Fc+)
-2.0 to -2.5 V
-1.1 to -1.4 V
N/A (Irreversible peak > -1.0 V)
Electron Transfer ()
Typically 2 (concerted)
1 (reversible) or 2 (irreversible)
Complex (decomposition)
Peak Separation ()
High (>100 mV, Irreversible)
~60-80 mV (Quasi-reversible)
N/A (No anodic return peak)
Solvent Window Stability
Excellent
Good
Poor (Reacts with nucleophiles)
Primary Application
Electron Transport (OLEDs), Herbicides
Redox Flow Batteries, Sensors
Bioorthogonal Chemistry (Click)
Data Insight: The ~1.0 V difference in reduction potential between 1,3,5- and 1,2,4- isomers highlights the destabilizing effect of the N-N bond, making 1,2,4-triazines significantly better electron acceptors.
Electrode Preparation: Polish glassy carbon with 0.05
alumina slurry. Sonicate in ethanol/water (1:1) for 2 mins.
Blank Scan: Record CV of the electrolyte solution (-2.5 V to 0 V). Ensure no background peaks > 1
.
Sample Dissolution: Dissolve triazine analyte to 1.0 mM concentration.
Critical: For 1,2,3-triazine, maintain temperature at 0°C to prevent thermal degradation.
Degassing: Purge with Argon for 10 mins (Oxygen reduction interferes at -1.0 V).
Measurement: Scan from 0 V
-2.5 V 0 V at 100 mV/s.
Validation: Add Ferrocene (internal standard) at the end of the experiment to normalize potentials.
Experimental Logic Diagram
Figure 2: TIDA Workflow for distinguishing triazine isomers via Cyclic Voltammetry.
Applications & Implications
Drug Discovery: 1,2,4-triazines are preferred for drugs requiring metabolic stability but specific redox activity (e.g., bio-reduction prodrugs). 1,3,5-triazines are used as stable scaffolds (linkers).
Organic Electronics: 1,3,5-triazine derivatives are dominant in Electron Transport Layers (ETL) for OLEDs due to their high stability and deep HOMO levels.
Energetics: 1,2,3-triazine derivatives are explored for high-energy density materials due to their high heat of formation, though their volatility is a handling challenge.
References
Electrochemical Reduction of Triazine Herbicides
Source: Taylor & Francis / Analytical Letters
Summary: Details the reduction mechanism of 1,3,5-triazine derivatives (methoxy triazines) on mercury electrodes, confirming the 2-electron irreversible process.
Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study
Source: Journal of Organic Chemistry (via ResearchGate)
Summary: Provides DFT calculations confirming the stability order and energy differences between 1,2,4-triazine isomers, supporting the electrochemical reactivity trends.
Redox Potential Tuning of s-Tetrazine and Triazine Derivatives
Source: NIH / PubMed Central
Summary: Comparative study of nitrogen-rich heterocycles, providing experimental
values and LUMO energy correlations for 1,2,4-triazine and tetrazine derivatives.
Novel Triazine Derivatives with Deep LUMO Levels
Source: Royal Society of Chemistry (Journal of Materials Chemistry C)
Summary: Discusses the design of 1,3,5-triazine electron acceptors for OLEDs, explicitly calculating and measuring LUMO levels around -3.7 eV for specific derivatives.
1,2,4-Triazine-based Materials: Spectroscopic & DFT Investigation
Source: Springer / Journal of Fluorescence
Summary: Comprehensive DFT analysis of HOMO-LUMO gaps for 1,2,4-triazine derivatives, validating their use in dye-sensitized solar cells due to favorable electron injection properties.
[2]
Thermal Analysis Guide: 1,2,4-Triazin-5-amine & Isomeric Analogs
Executive Summary Objective: This guide provides a technical analysis of the thermal behavior (TGA/DSC) of 1,2,4-triazin-5-amine and its structural isomers. Due to the high specific reactivity and lower stability of the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical analysis of the thermal behavior (TGA/DSC) of 1,2,4-triazin-5-amine and its structural isomers. Due to the high specific reactivity and lower stability of the 5-amino isomer (CAS 822-69-5) compared to the commercially dominant 1,2,4-triazin-3-amine (CAS 1120-99-6), this guide characterizes the aminotriazine class, using the 3-isomer as the primary experimental baseline while highlighting specific stability divergences of the 5-isomer.
Key Findings:
Thermal Stability: The 1,2,4-triazine ring system is less thermally stable than the symmetric 1,3,5-triazine (melamine) system due to the adjacent nitrogen atoms (N1-N2 bond), which creates a "weak link" for ring opening.
Phase Transition: 1,2,4-Triazin-3-amine exhibits a sharp melting endotherm at 174–178 °C .
Decomposition: Onset of decomposition occurs immediately post-melt (~200 °C), characterized by ring cleavage and release of
, making it a precursor of interest for energetic materials and high-nitrogen heterocycles.
Chemical Identity & Structural Context
Understanding the isomerism is critical for interpreting thermal data. The "5-amine" and "3-amine" isomers differ in the position of the amino group relative to the N-N bond, significantly affecting lattice energy and thermal stability.
Property
1,2,4-Triazin-5-amine
1,2,4-Triazin-3-amine (Primary Reference)
Melamine (Comparator)
CAS RN
822-69-5
1120-99-6
108-78-1
Structure
Asymmetric, Amino at C5
Asymmetric, Amino at C3
Symmetric (1,3,5)
Stability
Lower (Kinetic Lability)
Moderate (Stable Solid)
High (Thermodynamic Sink)
Key Use
Energetic Precursor / Pharma Intermediate
API Intermediate / Agrochemicals
Fire Retardant / Resin
Note on Data Availability: Pure 1,2,4-triazin-5-amine is often generated in situ or used as a fused-ring precursor (e.g., in pyrazolo-triazines) due to its tendency to tautomerize or hydrolyze. The thermal profile below focuses on the stable 3-amine isomer as the representative standard for 1,2,4-triazine monoamines, with comparative notes on the 5-isomer.
Experimental Methodology
To ensure reproducible thermal characterization, the following protocol is recommended. This workflow minimizes artifacts caused by the high vapor pressure and sublimation tendency of triazines.
Protocol: Simultaneous TGA-DSC
Instrument: TA Instruments SDT Q600 or Mettler Toledo TGA/DSC 3+.
Sample Preparation:
Mass: 2–5 mg (Precision
0.01 mg).
Pan: Hermetically sealed Aluminum with a pinhole (to suppress sublimation while allowing gas escape). Avoid open pans to prevent mass loss before decomposition.
Atmosphere:
Inert: Nitrogen (
) at 50 mL/min (Purge).
Oxidative (Optional): Air at 50 mL/min (for combustion analysis).
Temperature Program:
Equilibrate at 30 °C.
Ramp 10 °C/min to 400 °C.
Thermal Profile Analysis
Differential Scanning Calorimetry (DSC)
The DSC curve for 1,2,4-triazin-3-amine reveals two distinct thermal events:
Melting (Endothermic):
Onset (
): 174.5 °C
Peak (
): 177.2 °C
Enthalpy (
): ~240 J/g
Interpretation: A sharp, narrow peak indicates high crystallinity. The relatively high melting point for a small molecule suggests strong intermolecular hydrogen bonding (N-H···N) in the crystal lattice.
Decomposition (Exothermic/Endothermic Complex):
Onset (
): ~205 °C
Peak: 250–260 °C
Interpretation: Unlike melamine, which sublimes/decomposes >345 °C, the 1,2,4-triazine ring opens relatively easily. The decomposition is often exothermic in sealed pans due to the release of ring strain energy upon
extrusion.
Thermogravimetric Analysis (TGA)
The TGA profile correlates with the DSC events:
Stage 1 (Stability): 0% mass loss up to 160 °C.
Stage 2 (Volatilization/Decomposition):
Significant mass loss begins at 190–200 °C .
Comparison: In open pans, sublimation competes with decomposition, leading to 100% mass loss by 250 °C. In pinhole pans, a "char" residue (~5-10%) often remains, indicative of polymerization (formation of melon/melem-like structures).
Comparison: 5-Amine vs. 3-Amine vs. Melamine
The 5-amine isomer is predicted to have a slightly lower thermal stability (onset < 170 °C) due to the electronic repulsion between the C5-amine lone pair and the adjacent N4/N1 system.
Compound
Melting Point ()
Decomp. Onset ()
Mechanism
1,2,4-Triazin-3-amine
176 °C
~205 °C
Ring opening, loss
1,2,4-Triazin-5-amine
~160–170 °C (Est)
< 200 °C
Rapid tautomerization/hydrolysis
Melamine
> 345 °C
345 °C
Sublimation / Condensation
5-Aminotetrazole
203 °C
205 °C
Explosive release
Decomposition Mechanism & Pathway
The thermal instability of 1,2,4-triazines compared to 1,3,5-triazines is driven by the weak
bond. The decomposition pathway typically involves a retro-Diels-Alder-type reaction or radical ring cleavage.
Figure 1: Thermal decomposition pathway of 1,2,4-triazin-3-amine. The critical failure point is the N-N bond, leading to nitrogen gas release.
References
NIST Chemistry WebBook. 3-Amino-1,2,4-triazine Spectral Data. National Institute of Standards and Technology. Link
PubChem. 1,2,4-Triazin-5-amine (CAS 822-69-5) Compound Summary. National Center for Biotechnology Information. Link
Klapötke, T. M., et al. (2024). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. ACS Omega. (Context on aminotriazine energetics). Link
Jalilian, M. R., et al. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry.[1] Spectrochimica Acta Part A. (Structural stability analysis). Link
Sigma-Aldrich. 3-Amino-1,2,4-triazine Product Specification & Safety Data Sheet.Link
Personal protective equipment for handling 1,2,4-Triazin-5-amine
As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance rules, but as a systematic methodology of risk mitigation grounded in molecular understanding....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance rules, but as a systematic methodology of risk mitigation grounded in molecular understanding.
1,2,4-Triazin-5-amine (CAS: 822-69-5) is a highly valuable heterocyclic building block extensively utilized in drug discovery, particularly in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. However, its biologically active triazine core and primary amine functional group present specific acute toxicity and irritant risks that require precise operational controls.
The following guide provides a comprehensive, self-validating framework for the safe handling, preparation, and disposal of 1,2,4-Triazin-5-amine.
Quantitative Chemical & Hazard Profiling
Before handling any reagent, it is critical to understand its physical properties and hazard classifications. The primary amine group acts as a nucleophile and potential skin sensitizer, while the electron-deficient triazine ring can interact with biological nucleophiles, driving its specific toxicity profile.
H302 : Harmful if swallowedH312 : Harmful in contact with skinH315 : Causes skin irritationH319 : Causes serious eye irritationH332 : Harmful if inhaledH335 : May cause respiratory irritation
Standard lab attire is insufficient for handling compounds with acute dermal and inhalation hazards. The following PPE matrix is engineered to break the specific exposure pathways of 1,2,4-Triazin-5-amine.
Table 2: Required PPE and Mechanistic Rationale
PPE Category
Specification
Mechanistic Rationale
Hand Protection
Nitrile gloves (≥0.11 mm thickness)
Nitrile elastomers provide superior chemical resistance against primary amines compared to latex, preventing dermal penetration and mitigating acute dermal toxicity (H312 )[4].
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Prevents ocular exposure to airborne dust particulates generated during weighing, directly addressing the severe eye irritation hazard (H319 )[4].
Body Protection
Flame-resistant cotton lab coat
Minimizes electrostatic charge accumulation (crucial when handling fine powders) and provides a physical barrier against skin irritation (H315 )[4].
Engineering Controls
Chemical Fume Hood (Face velocity 80-100 fpm)
The primary engineering control to prevent the inhalation of harmful dust (H332 ) and respiratory tract irritation (H335 )[3][4].
Objective: Safely perform a gravimetric transfer of 1,2,4-Triazin-5-amine powder and prepare a standardized 10 mM stock solution in Dimethyl Sulfoxide (DMSO) for downstream assays.
Step 1: Pre-Operational Validation
Action: Verify the chemical fume hood airflow monitor reads between 80-100 feet per minute (fpm).
Causality: Adequate face velocity ensures complete containment of any aerosolized powder.
Self-Validation: Tape a standard laboratory tissue (e.g., Kimwipe) to the bottom of the sash. It should pull gently but steadily inward, visually confirming negative pressure before you open the chemical container.
Step 2: Gravimetric Transfer
Action: Using an anti-static micro-spatula, carefully transfer the required mass (e.g., 9.61 mg for 10 mL of 10 mM stock) into a pre-tared, amber glass vial.
Causality: The anti-static spatula prevents the finely milled powder from repelling and aerosolizing into the breathing zone. Amber glass is utilized to protect the compound from potential photolytic degradation during long-term storage.
Self-Validation: The analytical balance must stabilize within 3 seconds. Continuous fluctuations indicate draft interference from the fume hood, requiring you to lower the sash to minimize turbulence.
Step 3: Dissolution in Aprotic Solvent
Action: Add 10 mL of anhydrous DMSO to the vial. Cap immediately and vortex for 30 seconds.
Causality: The highly polar, hydrogen-bonding nature of the triazine-amine system makes it poorly soluble in non-polar solvents. An aprotic polar solvent like DMSO is required to achieve complete solvation at millimolar concentrations.
Self-Validation: Inspect the solution against a light source. Complete optical clarity validates full dissolution. If particulate matter persists, sonicate the sealed vial in a room-temperature water bath for 5 minutes.
Spill Containment & Hazardous Waste Disposal Plan
In the event of an accidental release, immediate and methodical action is required to prevent exposure.
Suppression: Cover the spilled powder with an absorbent pad lightly dampened with 70% ethanol or distilled water. The moisture suppresses dust aerosolization.
Collection: Carefully fold the pad inward, capturing the powder within the wet matrix, and place it into a designated, clearly labeled solid hazardous waste bag.
Decontamination: Wipe the affected surface with a secondary ethanol-soaked wipe to remove residual microscopic particulates.
Disposal Pathways:
Solid Waste: Dispose of all contaminated PPE, spatulas, and cleanup materials in a solid hazardous waste container approved for toxic organic compounds.
Liquid Waste: DMSO stock solutions and liquid washings must be collected in halogen-free organic liquid waste carboys. Never discharge these solutions into the municipal sink system, as they pose potential downstream environmental hazards.
Workflow Visualization
Figure 1: End-to-end operational and safety workflow for handling 1,2,4-Triazin-5-amine.
References
PubChem - National Institutes of Health (NIH) . "1,2,4-Triazin-5-amine | C3H4N4 | CID 22280308 - Safety and Hazards."
URL:[Link]
CAS Common Chemistry . "1,2,4-Triazin-5-amine (CAS: 822-69-5)."
URL:[Link]